4-Bromo-1-propyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMASWNKUPTGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618921 | |
| Record name | 4-Bromo-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141302-33-2 | |
| Record name | 4-Bromo-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Bromo-1-propyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of a Functionalized Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold, appearing in numerous blockbuster drugs due to its favorable metabolic stability and versatile binding capabilities.[1] However, the true potential of this heterocycle is unlocked through precise functionalization. 4-Bromo-1-propyl-1H-pyrazole (CAS No: 141302-33-2) represents a quintessential example of a strategically designed building block.[2][3][4] The introduction of a propyl group at the N1 position modulates lipophilicity and steric profile, critical parameters for optimizing membrane permeability and target engagement.[5] Concurrently, the bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of the synthesis, core physicochemical properties, and critical synthetic applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Profile
A comprehensive understanding of a building block's properties is foundational to its effective use in synthesis. The key data for this compound are summarized below. While specific experimental values for melting point and solubility are not widely published, its classification as a solid at room temperature provides practical guidance for handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 141302-33-2 | [2][3] |
| Molecular Formula | C₆H₉BrN₂ | [3][6] |
| Molecular Weight | 189.05 g/mol | [3][6] |
| Physical Form | Solid | [6] |
| Melting Point | Not reported | |
| Boiling Point | Not reported (Analog 4-Bromo-1-methyl-1H-pyrazole: 185-188 °C) | |
| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, Toluene) | Inferred from reaction conditions |
| InChI Key | AHMASWNKUPTGAT-UHFFFAOYSA-N | [6] |
Safety and Handling: this compound is classified as acutely toxic if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Precautionary Statement: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
Strategic Synthesis of this compound
The synthesis of the title compound is a logical two-step process, beginning with the N-alkylation of the parent pyrazole, followed by regioselective bromination at the electron-rich C4 position. This approach is favored because direct bromination of pyrazole can lead to mixtures, whereas the C4 position becomes the most nucleophilic and sterically accessible site after N1-substitution.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-Propyl-1H-pyrazole
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, 3-5 mL per gram of pyrazole).
-
Addition: Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting pyrazole is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 1-propyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil.
Part B: Synthesis of this compound [2]
-
Setup: In a fume hood, dissolve the purified 1-propyl-1H-pyrazole (1.0 eq) in DMF (5-10 mL per gram) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Causality Behind Choice of Reagent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Unlike elemental bromine, NBS is a solid that is safer to handle and provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.[7]
-
Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction to completion by TLC.
-
Work-up: Pour the reaction mixture into water. A solid precipitate may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).[2]
-
Purification: Wash the combined organic phases with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by trituration with cold hexanes or recrystallization to yield this compound as a white or off-white solid.[2]
Core Reactivity: The Gateway to Molecular Diversity
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction couples the 4-bromopyrazole with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. This compound - CAS:141302-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 4-Bromo-1-propyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds, integral to the structure of numerous therapeutic agents and natural products.[1][2] Their versatile chemical nature and significant biological activities make them a focal point of intensive research.[2] Within this important class of compounds, this compound emerges as a particularly valuable building block. The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, which are fundamental to drug discovery efforts.[3]
This guide offers a comprehensive exploration of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its effective application in synthesis and for predicting its behavior in biological systems.[4][5] For the drug development professional, properties such as solubility, lipophilicity, and molecular weight are pivotal indicators that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its potential as a therapeutic candidate.[6][7][8] This document serves as a technical resource, synthesizing foundational data with practical experimental protocols to empower researchers in leveraging this compound to its full potential.
Molecular Identity and Structural Characteristics
The foundational attributes of this compound are summarized below. These identifiers are essential for accurate documentation, database searching, and regulatory submissions. The structure features a five-membered pyrazole ring, substituted with a bromine atom at the C4 position and a propyl group at the N1 position.
| Property | Value | Source |
| Chemical Formula | C₆H₉BrN₂ | [9] |
| Molecular Weight | 189.05 g/mol | [9] |
| CAS Number | 141302-33-2 | [9] |
| IUPAC Name | This compound | |
| SMILES String | CCCN1C=C(C=N1)Br | |
| InChI | 1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| InChI Key | AHMASWNKUPTGAT-UHFFFAOYSA-N |
Figure 1: 2D Chemical Structure of this compound
Core Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a compound dictates its behavior from the reaction flask to a biological system. The interplay between these properties governs solubility, permeability, and target engagement.
| Property | Value / Description | Significance in Drug Development |
| Physical Form | Solid | |
| Boiling Point | Data not available for this specific compound. The related 4-Bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C. | Important for purification via distillation and assessing thermal stability. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[2] | Critical for bioavailability. Poor aqueous solubility can hinder absorption and require complex formulation strategies.[5][6] |
| Lipophilicity (LogP) | No experimental data available. The combination of the nonpolar propyl chain and the bromine atom suggests a moderate to high lipophilicity. | A key determinant of membrane permeability, plasma protein binding, and metabolism. A balanced LogP is often sought to optimize efficacy and minimize off-target effects.[6][7][10] |
| pKa | No experimental data available. The pyridine-like N2 atom is weakly basic. The related 4-bromo-1H-pyrazole-3-carboxylic acid has a pKa of 2.63.[11] | Governs the ionization state of the molecule at physiological pH, which profoundly affects solubility, permeability, and receptor binding.[6] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized compound. Below is a predictive analysis of the key spectral features of this compound based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two pyrazole ring protons and the seven protons of the propyl group. The pyrazole protons would appear as singlets in the aromatic region, while the propyl group would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the sp²-hybridized carbons of the pyrazole ring and the sp³-hybridized carbons of the propyl chain.
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 1:1), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[12][13][14] Common fragmentation patterns would likely involve the loss of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching from the alkyl chain (around 2850-3000 cm⁻¹), C=N and C=C stretching from the pyrazole ring (around 1400-1600 cm⁻¹), and a C-Br stretching vibration at lower frequencies.[15]
Experimental Protocols for Physicochemical Characterization
The trustworthiness of any scientific endeavor rests on reproducible, validated protocols. The following section provides step-by-step methodologies for determining key physicochemical properties.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity. This protocol utilizes a standard digital melting point apparatus.[16]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Protocol:
-
For an unknown compound, perform a rapid heating to get an approximate melting range.
-
For a refined measurement, set the apparatus to heat rapidly to about 20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Observation & Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
Rationale: Understanding a compound's solubility in various solvents is crucial for choosing appropriate systems for chemical reactions, purification, and formulation. This qualitative test provides a rapid assessment of solubility.[17]
Methodology:
-
Solvent Preparation: Arrange a series of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add a small, consistent amount (e.g., ~5 mg) of this compound to each test tube.
-
Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds to facilitate dissolution.
-
Observation: Allow the tubes to stand for 1-2 minutes. Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
-
Record: Document the solubility in each solvent.
Caption: Workflow for Qualitative Solubility Assessment.
Lipophilicity (LogP) Determination via Shake-Flask Method
Rationale: The partition coefficient (LogP) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a critical measure of lipophilicity. The shake-flask method is the traditional and standard procedure for its determination.[10]
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.
-
Stock Solution: Prepare a stock solution of this compound of known concentration in one of the phases (typically the one in which it is more soluble).
-
Partitioning: In a separatory funnel or vial, combine a precise volume of the stock solution with a precise volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and water (C_wat) layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_wat).
Caption: Workflow for LogP Determination (Shake-Flask).
Relevance and Implications in Drug Discovery
The physicochemical properties of this compound are not isolated data points; they collectively inform its strategic use in drug discovery.
-
Foundation for ADME Prediction: Properties like molecular weight (<500 Da is generally preferred for oral bioavailability), LogP, and solubility are foundational inputs for predictive models that assess a compound's likely pharmacokinetic behavior.[4][8] The moderate size and expected lipophilicity of this pyrazole derivative position it as a favorable starting point for lead optimization.
-
Synthetic Versatility: The true power of this molecule lies in its C4-bromo substituent. This functional group is a linchpin for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the systematic and efficient introduction of a vast array of chemical moieties.[3] This capability is essential for exploring the Structure-Activity Relationship (SAR) of a lead series, enabling chemists to fine-tune potency, selectivity, and ADME properties.
-
Scaffold for Target Engagement: The pyrazole core itself is a proven pharmacophore that can form crucial hydrogen bonds and other interactions within a protein's active site.[2] By using this compound as a starting material, medicinal chemists can build molecules that retain this valuable interaction potential while using the C4 position to probe different pockets of the binding site, thereby optimizing affinity and selectivity.[5]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, combined with a predictable physicochemical profile, makes it an ideal starting point for the synthesis of novel, diverse, and biologically relevant compounds. The true value of this molecule is realized through its C4-bromo functionality, which unlocks a vast chemical space for exploration via robust and reliable cross-coupling chemistry. By understanding and applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound to accelerate the discovery of next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. This compound - CAS:141302-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. books.rsc.org [books.rsc.org]
- 11. guidechem.com [guidechem.com]
- 12. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amherst.edu [amherst.edu]
Section 1: Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-1-propyl-1H-pyrazole: Synthesis, Characterization, and Applications in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for effective interactions with various biological targets. The functionalization of the pyrazole ring at different positions is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
This compound is a key heterocyclic building block that offers researchers a strategic entry point for molecular elaboration. The presence of a propyl group at the N1 position enhances lipophilicity compared to its N-H or N-methyl analogs, which can be crucial for membrane permeability and target engagement. The bromine atom at the C4 position is not merely a placeholder; it is a highly versatile functional handle for introducing further molecular complexity through a variety of cross-coupling reactions.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and strategic application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉BrN₂ | [4][5][6] |
| Molecular Weight | 189.05 g/mol | [4][5][7] |
| CAS Number | 141302-33-2 | [5][8] |
| Appearance | Solid | [4] |
| SMILES | CCCN1C=C(C=N1)Br | [4] |
| InChI Key | AHMASWNKUPTGAT-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 187.9949 Da |[9] |
Section 2: Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves the regioselective N-alkylation of the readily available precursor, 4-bromo-1H-pyrazole. This reaction proceeds via a classical SN2 mechanism.
Causality of Experimental Design:
-
Choice of Base: The pyrazole N-H proton is weakly acidic (pKa ≈ 14). A strong, non-nucleophilic base is required for complete deprotonation to form the pyrazolide anion, which is a much more potent nucleophile. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the pyrazole, driving the reaction forward by releasing hydrogen gas.
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is optimal. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the pyrazolide anion, thus accelerating the SN2 reaction.
-
Alkylating Agent: 1-Bromopropane is a suitable electrophile, providing the required propyl group. An iodide, such as 1-iodopropane, could also be used and would likely react faster due to iodide being a better leaving group, but bromides are often more cost-effective and sufficiently reactive.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of pyrazole).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: Portion-wise addition controls the rate of hydrogen gas evolution. The reaction is exothermic, and cooling prevents temperature spikes.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates complete formation of the sodium pyrazolide salt.
-
Alkylation: Cool the reaction mixture back to 0°C and add 1-bromopropane (1.2 eq) dropwise via syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Rationale: This safely neutralizes any unreacted NaH and protonates any remaining anionic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Section 3: Spectroscopic Characterization and Validation
Structural confirmation and purity assessment are critical. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence for the formation of the desired product.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift (δ, ppm) or m/z | Rationale |
|---|---|---|---|
| ¹H NMR | H-3 (pyrazole) | ~7.5-7.6 | Singlet, adjacent to two nitrogen atoms. |
| H-5 (pyrazole) | ~7.5-7.6 | Singlet, adjacent to N-propyl group. | |
| N-CH₂ (propyl) | ~4.0-4.2 | Triplet, deshielded by the pyrazole ring nitrogen. | |
| CH₂-CH₃ (propyl) | ~1.8-2.0 | Sextet, standard alkyl region. | |
| CH₃ (propyl) | ~0.9-1.0 | Triplet, standard terminal methyl group. | |
| ¹³C NMR | C-4 (pyrazole) | ~95-100 | Carbon bearing bromine, significantly shielded. |
| C-3 (pyrazole) | ~138-140 | Aromatic CH carbon. | |
| C-5 (pyrazole) | ~128-130 | Aromatic CH carbon. | |
| N-CH₂ (propyl) | ~50-55 | Alkyl carbon attached to nitrogen. | |
| CH₂-CH₃ (propyl) | ~22-25 | Alkyl carbon. | |
| CH₃ (propyl) | ~10-12 | Alkyl carbon. | |
| Mass Spec (EI) | [M]⁺ | 188 / 190 | Molecular ion peak showing a characteristic ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| | [M-C₃H₇]⁺ | 147 / 149 | Fragment corresponding to the loss of the propyl group. |
Section 4: Strategic Utility in Medicinal Chemistry
This compound serves as an exceptionally valuable intermediate for generating diverse libraries of novel compounds. The C4-bromo substituent is primed for participation in various palladium-catalyzed cross-coupling reactions, enabling the facile installation of aryl, heteroaryl, alkyl, and amine fragments.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating novel substituted aminopyrazoles.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key functional group in many bioactive molecules.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These transformations are fundamental in modern drug discovery, allowing for rapid structure-activity relationship (SAR) studies.[10]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - CAS:141302-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. chembk.com [chembk.com]
- 7. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 9. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-Bromo-1-propyl-1H-pyrazole: A Comprehensive Guide to its Solubility in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development and synthetic chemistry, the success of a novel therapeutic agent is intrinsically linked to its physicochemical properties. Among these, solubility stands as a cornerstone, governing everything from reaction kinetics and purification efficiency to bioavailability and formulation. 4-Bromo-1-propyl-1H-pyrazole, a versatile heterocyclic compound, has garnered significant interest as a key building block in the synthesis of a wide array of biologically active molecules.[1] Its structural motif is a recurring feature in compounds targeting a range of therapeutic areas.[2][3] However, to effectively harness its synthetic potential, a thorough understanding of its behavior in various organic solvents is paramount.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility of this compound, moving beyond mere data points to elucidate the underlying chemical principles. By synthesizing theoretical knowledge with practical, field-proven insights, this document will empower you to make informed decisions in your experimental designs, ultimately accelerating your research and development endeavors.
Molecular Profile of this compound
To comprehend the solubility characteristics of this compound, we must first examine its molecular architecture.
-
Chemical Formula: C₆H₉BrN₂[4]
-
Molecular Weight: 189.06 g/mol [4]
-
Structure: A five-membered pyrazole ring substituted with a bromine atom at the 4-position and a propyl group at the 1-position nitrogen.
The interplay between the aromatic pyrazole core, the electronegative bromine atom, and the non-polar propyl chain dictates its interactions with different solvent environments. The pyrazole ring itself, with its two nitrogen atoms, can participate in hydrogen bonding as an acceptor. The propyl group introduces a significant non-polar character, while the bromine atom adds to the overall molecular weight and polarizability.
Caption: Molecular structure of this compound.
Principles of Solubility: A Predictive Framework
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). A negative ΔG, favoring dissolution, is achieved through a favorable enthalpy of solution (ΔH), which arises from the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.
For this compound, we can predict its solubility based on the polarity and hydrogen bonding capabilities of the solvent:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar propyl group will have favorable van der Waals interactions with these solvents. However, the polar pyrazole ring and the bromo substituent will be less effectively solvated, likely resulting in lower solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar pyrazole core. The absence of strong hydrogen bonding in the solvent means less energy is required to disrupt solvent-solvent interactions. We anticipate moderate to good solubility in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the nitrogen atoms of the pyrazole ring, the non-polar propyl chain may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility, especially in highly polar solvents like water. Generally, pyrazole and its derivatives are more soluble in organic solvents like ethanol and methanol than in water.[5]
Predictive Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |
| High Solubility | |||
| Dichloromethane (DCM) | Polar Aprotic | > 10 | Excellent solvation of the polar pyrazole ring and accommodation of the non-polar propyl group. |
| Chloroform | Polar Aprotic | > 10 | Similar to DCM, provides a good balance of polarity. |
| Acetone | Polar Aprotic | 5 - 10 | Good dipole-dipole interactions, though slightly less effective at solvating the non-polar tail than halogenated solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | 5 - 10 | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |
| Moderate Solubility | |||
| Ethyl Acetate | Polar Aprotic | 1 - 5 | Moderate polarity allows for reasonable solvation. |
| Methanol | Polar Protic | 1 - 5 | Hydrogen bonding with the pyrazole nitrogen is possible, but the propyl group disrupts the solvent's H-bonding network. |
| Ethanol | Polar Protic | 1 - 5 | Similar to methanol, with a slightly more non-polar character that may better accommodate the propyl group. |
| Toluene | Non-Polar | 0.5 - 2 | Aromatic stacking interactions with the pyrazole ring can contribute to solubility. |
| Low Solubility | |||
| Isopropanol | Polar Protic | < 1 | Increased steric hindrance and a more extensive hydrogen-bonding network compared to methanol and ethanol. |
| Acetonitrile | Polar Aprotic | < 1 | Highly polar nature makes it a poorer solvent for the non-polar propyl group. |
| Hexane | Non-Polar | < 0.1 | Primarily van der Waals interactions with the propyl chain are insufficient to overcome the solute-solute interactions of the polar core. |
| Water | Polar Protic | < 0.1 | The non-polar propyl group leads to a significant hydrophobic effect, resulting in very low aqueous solubility. |
Disclaimer: The values presented in Table 1 are predictive and should be confirmed experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity is characterized)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
For viscous or finely dispersed solids, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with the HPLC mobile phase to a concentration within the calibrated range of the instrument.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility: Beyond the Solvent
While the choice of solvent is the primary determinant of solubility, other factors can significantly impact the dissolution process.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[6] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. For recrystallization purposes, understanding the temperature-solubility profile is crucial for maximizing yield and purity.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate solubility measurements.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can efficiently screen for suitable solvent systems for synthesis, purification, and formulation. The provided predictive solubility table serves as a valuable starting point, saving time and resources in the laboratory.
As the importance of pyrazole derivatives in medicinal chemistry continues to grow, a deeper understanding of their physicochemical properties will be indispensable.[2][3][7] Future work should focus on generating extensive experimental solubility data for this and related compounds across a wider range of solvents and temperatures. Such data will not only be of immense practical value but will also contribute to the development of more accurate predictive models for solubility, further empowering the scientific community in the quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 141302-33-2 | RFA30233 [biosynth.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. jpsionline.com [jpsionline.com]
A Comprehensive Safety & Handling Guide for 4-Bromo-1-propyl-1H-pyrazole
An In-depth Technical Guide for Drug Development Professionals
This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 4-Bromo-1-propyl-1H-pyrazole (CAS No: 141302-33-2). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate. The narrative synthesizes available safety data with field-proven insights to ensure a comprehensive understanding of risk mitigation. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] As a functionalized intermediate, this compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical research.[2][3] This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to explain the causality behind safety protocols, empowering laboratory personnel to work with this chemical confidently and safely.
Section 1: Core Hazard Identification & GHS Classification
The primary step in any risk assessment is a thorough understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as follows.
| GHS Classification Attribute | Description | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Class | Acute Toxicity, Oral (Category 4) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
The GHS classification points to acute oral toxicity as the principal, officially recognized hazard. This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in laboratory areas and enforcing rigorous personal hygiene practices after handling.
A Note of Caution: Distinguishing from Unsubstituted 4-Bromopyrazole
It is critical for researchers to recognize that the safety profile for the parent compound, 4-Bromo-1H-pyrazole (CAS: 2075-45-8), is more extensive. The unsubstituted version is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6]
While these classifications are not currently applied to the 1-propyl substituted derivative, the structural similarity warrants a precautionary approach. The addition of a propyl group may alter the compound's physicochemical properties, but the underlying potential for irritancy from the brominated pyrazole core should not be dismissed. Therefore, all handling procedures should assume the potential for skin, eye, and respiratory irritation.
Section 2: Physicochemical Properties & Their Safety Implications
Understanding a compound's physical state and properties is fundamental to predicting its behavior in a laboratory setting and selecting appropriate safety controls.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 141302-33-2 | [7] |
| Molecular Formula | C₆H₉BrN₂ | [8] |
| Molecular Weight | 189.05 g/mol | [8] |
| Physical Form | Solid | |
| Flash Point | Not Applicable |
The compound is a non-combustible solid under standard conditions. The primary physical hazard arises from the potential for generating airborne dust during handling (e.g., weighing, transferring). This dust, if inhaled or ingested, poses a health risk. The lack of available data on properties such as vapor pressure or melting point means that a conservative approach, assuming the potential for dust formation, is the most scientifically sound strategy.
Section 3: Risk Mitigation & Personal Protective Equipment (PPE)
Effective safety management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.
Given that elimination and substitution are not viable for research applications, the focus shifts to robust engineering controls, administrative procedures, and appropriate PPE.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the identified hazards of acute oral toxicity and potential irritancy.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or 29 CFR 1910.133 (OSHA). | Protects eyes from airborne dust and accidental splashes, mitigating the risk of serious eye irritation.[5][9] |
| Hand Protection | Nitrile gloves (inspected before use). | Prevents skin contact, mitigating the risk of potential skin irritation and dermal absorption.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for small quantities handled in a fume hood. Use a NIOSH/MSHA or EN 149 approved respirator if handling large quantities or if dust generation is unavoidable. | Mitigates the risk of inhaling airborne dust, which could cause respiratory irritation and lead to ingestion.[9] |
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
Protocol for Safe Handling and Storage
-
Preparation: Designate a specific work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[5]
-
PPE Donning: Put on all required PPE as specified in Section 3.1.
-
Material Transfer: When weighing or transferring the solid, perform the task over a tray or weigh paper to contain any minor spills. Use spatulas and tools that minimize dust generation.
-
Post-Handling: After handling, thoroughly clean the work area. Wash hands with soap and water, even after removing gloves.[6]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be stored away from foodstuffs and incompatible materials such as strong oxidizing agents.[5][7] The designated storage class is 13 for non-combustible solids.
Accidental Release & Spill Management
A swift and structured response is crucial in the event of a spill. The following workflow should be adopted.
Protocol for a Minor Solid Spill:
-
Control & Notify: Ensure proper PPE is worn. Alert others in the immediate area.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid actions that create dust.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor.
Section 5: Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a POISON CENTER or physician immediately for medical advice.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
Fire-Fighting Measures
Although the material is not combustible, it may be involved in a fire with other laboratory chemicals.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam are generally suitable.[6][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[5]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[5][7]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Product Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7] Do not allow the material to enter sewer systems or waterways.[7]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[7]
-
Regulatory Compliance: All disposal practices must comply with federal, state, and local environmental regulations.
Section 7: Addressing Toxicological & Ecological Data Gaps
A review of available safety data reveals a significant lack of comprehensive toxicological and ecological information for this compound.[7] Data regarding carcinogenicity, mutagenicity, reproductive toxicity, and environmental fate (persistence, bioaccumulation) is largely unavailable.
This absence of data must not be interpreted as an absence of hazard. For the research and drug development professional, this underscores the importance of the precautionary principle . All handling procedures should be designed to minimize exposure and environmental release, assuming the potential for unknown long-term or ecological effects until comprehensive data becomes available. This commitment to a robust safety culture is the hallmark of scientific integrity and responsible research.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sagarlifescience.com [sagarlifescience.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Handling and Storage of Brominated Pyrazole Compounds
Introduction: The Critical Role and inherent Challenges of Brominated Pyrazoles
Brominated pyrazoles represent a cornerstone class of heterocyclic compounds, indispensable to the modern drug discovery and development landscape. Their unique structural motifs are integral to a multitude of approved therapeutics, from kinase inhibitors in oncology to novel agents targeting infectious diseases.[1][2][3] The strategic incorporation of a bromine atom onto the pyrazole scaffold provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[4] However, this valuable reactivity also presents significant challenges in the handling, storage, and long-term stability of these compounds.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely and effectively manage brominated pyrazole compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind best practices, ensuring the preservation of compound integrity from receipt to disposal, thereby safeguarding both personnel and the fidelity of your research.
Chemical Properties and Reactivity: A Foundation for Safe Handling
A thorough understanding of the chemical nature of brominated pyrazoles is paramount to anticipating their behavior and implementing appropriate handling and storage strategies.
1.1. Structure, Stability, and the C-Br Bond
The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[5] The stability of brominated pyrazoles can be influenced by the position and number of bromine substituents, as well as other functional groups on the ring.[6] The carbon-bromine (C-Br) bond is susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions, which is the very property that makes these compounds valuable synthetic intermediates.[7][8]
However, this reactivity also means they can be sensitive to:
-
Light: Photochemical decomposition can occur, leading to the formation of radical species and subsequent degradation.[9]
-
Heat: Thermal decomposition is a risk, particularly for compounds with multiple bromine atoms or other sensitive functional groups.[10][11] Some compounds may decompose near their melting or boiling points.[10][12]
-
Strong Acids and Bases: These can promote degradation or unwanted side reactions.
-
Oxidizing Agents: Brominated pyrazoles are incompatible with strong oxidizing agents.[12][13]
-
Moisture: Certain brominated pyrazoles can be moisture-sensitive, leading to hydrolysis or other forms of decomposition.[11]
1.2. Potential Degradation Pathways
Understanding how these molecules can break down is key to preventing it. The primary degradation pathways involve the C-Br bond and the pyrazole ring itself.
Caption: Potential degradation pathways for brominated pyrazole compounds.
Hazard Identification and Risk Assessment: The Primacy of Safety
Brominated pyrazole compounds, like many active pharmaceutical ingredients and their precursors, should be treated as potentially hazardous. A thorough risk assessment must be conducted before any handling occurs.
2.1. Toxicological Profile
Many brominated pyrazoles have incomplete toxicological data.[7][8] Therefore, it is prudent to handle them as if they are toxic. The primary routes of exposure are inhalation, skin contact, and ingestion.[12]
Based on Safety Data Sheets (SDS) for representative compounds like 4-bromopyrazole, the common hazards include:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[14][15]
-
Respiratory Irritation (H335): May cause respiratory irritation.[14][15]
2.2. The Indispensable Role of the Safety Data Sheet (SDS)
Before handling any new brominated pyrazole, the SDS must be reviewed in its entirety. This document provides critical, compound-specific information on:
-
Hazard identification
-
First-aid measures
-
Fire-fighting measures
-
Accidental release measures
-
Handling and storage
-
Exposure controls and personal protective equipment (PPE)
Best Practices for Handling: A Systems Approach to Safety
Safe handling is a multi-faceted process that integrates engineering controls, personal protective equipment, and meticulous procedures.
3.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of powdered brominated pyrazoles or their solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
-
Glove Box/Inert Atmosphere: For compounds that are particularly sensitive to air or moisture, a glove box or Schlenk line techniques are required.[7][9][17][18] This is especially critical when working with organometallic reagents in subsequent reactions.[7][8]
3.2. Personal Protective Equipment (PPE): The Essential Barrier
The following table summarizes the recommended PPE. Always consult the specific SDS for any additional requirements.[10][14][15]
| Task | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing Solids | Nitrile gloves (inspect before use)[12] | Tightly fitting safety goggles with side-shields[10][14] | Lab coat | N95 dust mask or full-face respirator if exposure limits are exceeded[10][14][15] |
| Handling Solutions | Chemical-resistant gloves (e.g., nitrile) | Tightly fitting safety goggles with side-shields | Lab coat, consider chemical-resistant apron | Not typically required if in a fume hood |
| Large-Scale Operations | Heavy-duty, chemical-resistant gloves | Face shield and safety goggles | Chemical-resistant suit or apron | As determined by risk assessment |
3.3. Experimental Protocols: Ensuring Reproducibility and Safety
Protocol 1: Safe Weighing and Dispensing of a Solid Brominated Pyrazole
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a weigh boat on an analytical balance inside the hood.
-
Dispensing: Carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the compound to the weigh boat. Avoid creating dust.[13][14] If dust is generated, allow it to settle before proceeding.
-
Closure: Tightly close the main container immediately after dispensing.[19][20]
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
-
Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of contaminated materials as hazardous waste. Wash hands thoroughly after handling.[19]
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Schlenk Line)
This protocol is essential for reactions involving air- or moisture-sensitive brominated pyrazoles or reagents.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot.
-
System Purge: Connect the assembled apparatus (e.g., a Schlenk flask) to the Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[17]
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe.[17][18]
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler system.
Caption: A generalized workflow for safely handling brominated pyrazole compounds.
Optimal Storage Conditions: Preserving Compound Integrity
Improper storage is a common cause of compound degradation, leading to failed experiments and questionable results. The following conditions are crucial for maintaining the long-term stability of brominated pyrazoles.
| Storage Parameter | Condition | Rationale |
| Temperature | Cool, dry place.[10][14][19] Some may require refrigeration.[20] | Minimizes thermal degradation and reaction with atmospheric moisture. |
| Atmosphere | Tightly closed container.[12][14][19][20] For sensitive compounds, store under inert gas (Ar or N₂). | Prevents oxidation and reaction with moisture. |
| Light | Store in an amber vial or in the dark. | Prevents photochemical decomposition. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[12][13] | Prevents hazardous reactions and degradation. |
Waste Disposal: Environmental Responsibility
All waste containing brominated pyrazoles, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.
-
Collection: Collect waste in suitable, closed, and clearly labeled containers.[10][14]
-
Disposal: Dispose of contents and containers through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not allow the material to enter drains or the environment.[10][14] The disposal of brominated compounds is a subject of environmental research due to their persistence.[21][22][23]
Conclusion
The successful use of brominated pyrazole compounds in research and drug development hinges on a comprehensive understanding of their chemical properties and a disciplined approach to their handling and storage. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and meticulous experimental technique, scientists can ensure the safety of personnel, the integrity of their materials, and the validity of their scientific outcomes. Always prioritize safety and consult the Safety Data Sheet as the definitive source of information for each specific compound.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemicalbook.com [chemicalbook.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. benchchem.com [benchchem.com]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 19. aksci.com [aksci.com]
- 20. combi-blocks.com [combi-blocks.com]
- 21. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 23. researchgate.net [researchgate.net]
reactivity of the C-Br bond in pyrazole derivatives
An In-depth Technical Guide to the Reactivity of the C-Br Bond in Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic handles employed, the carbon-bromine (C-Br) bond offers a versatile and reliable platform for introducing molecular diversity through a wide array of cross-coupling reactions. This technical guide provides an in-depth exploration of the . We will delve into the fundamental electronic properties governing this reactivity, dissect the mechanisms of key palladium-catalyzed cross-coupling reactions, and offer field-proven insights and detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the synthetic potential of brominated pyrazoles in their drug discovery and development endeavors.
Introduction: The Pyrazole Core and the Strategic Importance of the C-Br Bond
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in drug discovery. Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a multitude of approved therapeutics. The strategic functionalization of the pyrazole ring is therefore of paramount importance. While C-H activation presents an atom-economical approach to pyrazole functionalization, the use of a C-Br bond as a synthetic handle offers predictability and regiochemical control, making it an indispensable tool in the synthetic chemist's arsenal.[1][2][3] This guide will focus on the reactivity of this crucial bond, providing both a theoretical framework and practical guidance for its synthetic manipulation.
Fundamentals of C-Br Bond Reactivity in Pyrazoles
The pyrazole ring is an electron-rich aromatic system. The reactivity of a C-Br bond on this ring is influenced by several factors:
-
Position of the Bromine Atom: The electronic environment of the carbon to which the bromine is attached plays a significant role. Generally, 3-bromopyrazoles exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their 4-bromo counterparts.[4] This can be attributed to the different electron densities at these positions.
-
The "N-H Problem": The presence of an unprotected N-H group in the pyrazole ring can significantly impede or even halt palladium-catalyzed reactions. The acidic proton can react with bases in the reaction mixture, and the lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] While N-protection (e.g., with methyl, benzyl, or trityl groups) can circumvent this issue, recent advances in ligand and catalyst design have enabled the efficient coupling of unprotected pyrazoles.[6][7][8]
-
Electronic Effects of Other Substituents: Electron-withdrawing or -donating groups on the pyrazole ring can further modulate the reactivity of the C-Br bond by influencing the electron density at the reaction center.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Pyrazole Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are central to the functionalization of bromopyrazoles.[9][10] The general catalytic cycle for these reactions is depicted below:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for forming C-C bonds due to its operational simplicity and the stability of the boronic acid or ester coupling partners.[4][11][12]
Causality Behind Experimental Choices:
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[4][13] The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[15]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-methylpyrazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 95 | [4] |
| 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 6 | 88 | [13] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 2 | 75-95 | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole
Caption: Experimental workflow for Suzuki-Miyaura coupling.[15]
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine 4-bromo-1-methylpyrazole (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).[15]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[15][17]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines.[18] For pyrazole substrates, particularly those with an unprotected N-H group, this reaction can be challenging.
Causality Behind Experimental Choices:
-
Ligand Selection is Paramount: The success of the Buchwald-Hartwig amination of bromopyrazoles is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have been shown to be particularly effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[6][7][8] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Temperature: These reactions often require elevated temperatures, and the use of microwave irradiation can significantly reduce reaction times.[19][20]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrazoles
| Bromopyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 | [6][8] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K-t-butoxide (2.0) | Xylene | 160 (MW) | 0.17 | 95 | [19] |
| 3-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd G3 (3) | - | LHMDS (1.4) | Dioxane | 80 | 18 | 78 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole
-
Reaction Setup: In a glovebox, add 4-bromo-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.03 mmol, 3 mol%), and the base (e.g., LHMDS, 1.4 mmol) to a vial equipped with a stir bar.[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 3 mL).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between a bromopyrazole and a terminal alkyne.[21] This reaction typically employs a dual catalytic system of palladium and copper(I).[22]
Causality Behind Experimental Choices and Troubleshooting:
-
Catalyst System: As with other cross-coupling reactions involving pyrazoles, catalyst inhibition by the nitrogen atoms can be an issue. The use of bulky, electron-rich phosphine ligands can mitigate this.[23]
-
Copper Co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
-
Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling). Therefore, it is crucial to maintain strictly anaerobic conditions.[23]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and a solvent.[24]
Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyrazoles
| Bromopyrazole | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-methylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 92 | [23] |
| 3-Bromo-1-benzylpyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 80 | 12 | 85 | [24] |
| 4-Iodo-1-ethyl-5-methyl-1H-pyrazole | Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2.0) | DMSO | RT | 12 | 70-90 | [23] |
Experimental Protocol: Sonogashira Coupling of 4-Bromo-1-methylpyrazole
Caption: Experimental workflow for Sonogashira coupling.[23]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-1-methylpyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[23]
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the amine hydrobromide salt.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Conclusion and Future Outlook
The C-Br bond in pyrazole derivatives is a robust and versatile synthetic handle that enables access to a vast chemical space through palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on a careful consideration of the substrate's electronic properties and the judicious selection of the catalyst system, particularly the ligand. While challenges such as catalyst inhibition by the pyrazole nitrogens persist, the development of increasingly sophisticated ligands and precatalysts continues to expand the scope and applicability of these reactions. Future research will likely focus on the development of more sustainable catalytic systems, including those based on earth-abundant metals, and the further exploration of C-H functionalization as a complementary strategy to traditional cross-coupling approaches.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. lookchem.com [lookchem.com]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the applications of substituted pyrazoles, delving into their synthesis, diverse pharmacological activities, and the structure-activity relationships that govern their therapeutic potential. From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole core continues to be a fertile ground for the development of novel therapeutics. This document serves as a resource for professionals in the field, offering insights into the established successes and future directions of pyrazole-based drug design.
Introduction: The Enduring Significance of the Pyrazole Moiety
The pyrazole ring system is a recurring motif in a multitude of approved drugs and clinical candidates, a testament to its favorable physicochemical and pharmacological properties.[2][3] The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] Furthermore, the aromatic nature of the pyrazole core contributes to its metabolic stability, a desirable trait in drug candidates. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.[4]
The Food and Drug Administration (FDA) has approved over 40 pyrazole-containing drugs for a wide range of clinical indications.[2] This underscores the broad therapeutic applicability of this heterocyclic system.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Knorr Pyrazole Synthesis and Related Condensations
The most classical and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This reaction, first reported by Knorr in 1883, allows for the creation of a wide variety of substituted pyrazoles.[5][6] Variations of this method utilize α,β-unsaturated ketones or β-enaminones as the three-carbon component.[6]
A key consideration in these condensation reactions is the potential for the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction conditions, including the choice of solvent and catalyst, can often be optimized to favor the formation of the desired isomer.[6]
1,3-Dipolar Cycloaddition
Another powerful method for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or alkene.[5] This approach offers a high degree of regiocontrol and is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may be difficult to access via condensation methods.[5]
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex molecules, including substituted pyrazoles.[1] These one-pot reactions involve the combination of three or more starting materials to form a product that contains portions of all the reactants. MCRs offer several advantages, including reduced reaction times, simplified purification procedures, and the ability to generate diverse libraries of compounds for high-throughput screening.[1]
Therapeutic Applications of Substituted Pyrazoles
The versatility of the pyrazole scaffold is evident in the wide range of therapeutic areas where pyrazole-containing drugs have made a significant impact.
Anti-inflammatory Agents: The COX-2 Inhibitors
Perhaps the most well-known application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was a blockbuster drug for the treatment of pain and inflammation associated with arthritis.[7][8] Its mechanism of action involves the selective inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[9][10] This selectivity for COX-2 over the constitutively expressed COX-1 isoform was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][10]
The key structural features of celecoxib that contribute to its COX-2 selectivity include the trifluoromethyl and p-sulfamoylphenyl groups attached to the pyrazole core.[7]
| Drug | Target | Indication |
| Celecoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[8][11] |
| Mepirizole | Not specified | Anti-inflammatory, Gastroprotective[4] |
Anticancer Agents: Targeting Kinases and Other Pathways
Substituted pyrazoles have emerged as a crucial class of compounds in oncology, with several pyrazole-based drugs approved for the treatment of various cancers.[12][13] Many of these agents function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[12][13]
-
Lorlatinib (Lorbrena®): An anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC).[2]
-
Niraparib (Zejula®): A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer.[2]
-
Crizotinib (Xalkori®): An ALK and ROS1 inhibitor for NSCLC.[14]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis.[14]
The pyrazole core in these inhibitors often serves as a scaffold to orient the key pharmacophoric groups that interact with the ATP-binding pocket of the target kinase.
Central Nervous System (CNS) Disorders
The ability of pyrazole-containing compounds to cross the blood-brain barrier has led to their exploration for the treatment of various CNS disorders.
-
Rimonabant (Acomplia®): A selective cannabinoid CB1 receptor inverse agonist that was developed as an anti-obesity drug.[15][16] It was withdrawn from the market due to psychiatric side effects, but its story highlights the potential of pyrazoles to modulate CNS targets.[15][17]
-
CDPPB: An antipsychotic agent.[3]
The development of CNS drugs is fraught with challenges, including the need for high target specificity to avoid off-target effects. The tunability of the pyrazole scaffold makes it an attractive starting point for the design of CNS-active compounds with improved safety profiles.
Erectile Dysfunction: PDE5 Inhibition
Sildenafil (Viagra®), a well-known treatment for erectile dysfunction, features a fused pyrazolo-pyrimidinone core.[18][19] It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[18][19] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to the penis.[19] The pyrazole portion of the sildenafil molecule is crucial for its interaction with the active site of the PDE5 enzyme.[20]
Antimicrobial and Antiviral Applications
The pyrazole nucleus is also found in compounds with activity against a range of pathogens. Researchers have synthesized pyrazole derivatives that exhibit antibacterial, antifungal, and antiviral properties.[1][5] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant infections. The chemical tractability of the pyrazole scaffold makes it a valuable platform for the discovery of novel anti-infective drugs.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.[4][21] Systematic exploration of the SAR is a cornerstone of the drug discovery process, allowing for the optimization of lead compounds into clinical candidates.
For example, in the case of pyrazole-based kinase inhibitors, the substituents at the 1, 3, and 5-positions of the pyrazole ring can be modified to enhance potency and selectivity for the target kinase.[22] Similarly, for the CB1 receptor antagonist rimonabant, SAR studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were critical for high-affinity binding.[23]
Future Directions and Emerging Targets
The exploration of substituted pyrazoles in drug discovery is far from over. Ongoing research is focused on identifying novel biological targets for pyrazole-based compounds and developing new synthetic methodologies to access more complex and diverse pyrazole derivatives.
Emerging areas of interest include:
-
Neurodegenerative Diseases: The development of pyrazole-based compounds that can modulate targets involved in Alzheimer's and Parkinson's disease.[13]
-
Metabolic Disorders: The design of new pyrazole derivatives for the treatment of diabetes and obesity, potentially with improved safety profiles compared to earlier generations of drugs.
-
Rare and Neglected Diseases: The application of pyrazole-based drug discovery platforms to address unmet medical needs in areas such as rare cancers and tropical diseases.
The continued investigation of the pyrazole scaffold, coupled with advances in computational chemistry and high-throughput screening, is poised to deliver the next generation of innovative medicines.
Experimental Protocols
General Procedure for the Synthesis of a 1,3,5-Trisubstituted Pyrazole
Objective: To synthesize a 1,3,5-trisubstituted pyrazole via the Knorr condensation reaction.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask, add the substituted hydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 1,3,5-trisubstituted pyrazole.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a substituted pyrazole against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Substituted pyrazole compound (dissolved in DMSO)
-
Kinase assay buffer
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
-
Multi-well assay plates
Procedure:
-
Prepare a serial dilution of the substituted pyrazole compound in the kinase assay buffer.
-
In the wells of a microplate, add the kinase assay buffer, the protein kinase, and the kinase-specific substrate.
-
Add the serially diluted pyrazole compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.
-
Stop the reaction and detect the amount of product formed using an appropriate detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the pyrazole compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rimonabant - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 17. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sildenafil - Wikipedia [en.wikipedia.org]
- 19. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4-Bromo-1-propyl-1H-pyrazole
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. Halogenated pyrazoles, in particular, serve as versatile synthetic intermediates. The bromine atom at the C4 position of the pyrazole ring is a key functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2] The N-alkylation of the pyrazole ring is a critical step that not only modulates the molecule's steric and electronic properties but also influences its metabolic stability and biological activity.[3][4]
This document provides a detailed, reliable, and reproducible protocol for the synthesis of 4-Bromo-1-propyl-1H-pyrazole, a valuable building block for drug discovery and development. The described method is based on the classical and robust N-alkylation of 4-bromopyrazole.
Synthesis Strategy and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved via a two-step sequence: first, the bromination of 1H-pyrazole, followed by the regioselective N-alkylation of the resulting 4-bromo-1H-pyrazole. However, as 4-bromo-1H-pyrazole is a commercially available starting material, this protocol will focus on the second, crucial step.
The core of this protocol is the N-alkylation of 4-bromo-1H-pyrazole with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism Rationale:
-
Deprotonation: The pyrazole ring possesses a weakly acidic N-H proton. A suitable base is required to deprotonate the nitrogen, generating a pyrazolate anion. The resulting anion is a significantly more potent nucleophile than the neutral pyrazole. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction to completion.[5] Weaker bases like potassium carbonate can also be used, often requiring higher temperatures or phase-transfer catalysts.[2]
-
Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (1-bromopropane). This attack displaces the bromide leaving group in a concerted fashion, forming the new N-C bond.
-
Regioselectivity: While N-alkylation of unsymmetrical pyrazoles can lead to mixtures of regioisomers, the starting material, 4-bromo-1H-pyrazole, is symmetrical. Therefore, alkylation can occur at either nitrogen atom to yield the same desired product, this compound, simplifying the purification process.
Experimental Workflow and Visualization
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol describes the N-alkylation of 4-bromo-1H-pyrazole using sodium hydride as the base and 1-bromopropane as the alkylating agent.
Safety Precautions:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere (Nitrogen or Argon).
-
1-Bromopropane: Flammable liquid, harmful if swallowed or inhaled.
-
Dimethylformamide (DMF): Combustible liquid, potential teratogen. Use in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 5.00 g | 34.0 | 1.0 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.50 g | 37.4 | 1.1 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 3.5 mL | 40.8 | 1.2 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 70 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1H-pyrazole (5.00 g, 34.0 mmol).
-
Add anhydrous DMF (70 mL) to the flask to dissolve the starting material.
-
Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Under a positive flow of nitrogen, carefully add sodium hydride (1.50 g of 60% dispersion in mineral oil, 37.4 mmol) portion-wise to the cooled solution over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Allow the resulting suspension to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add 1-bromopropane (3.5 mL, 40.8 mmol) dropwise via syringe over 10 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours (overnight).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product, this compound, will have a higher Rf value than the starting 4-bromo-1H-pyrazole.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding deionized water (100 mL) dropwise to destroy any unreacted sodium hydride.
-
Transfer the mixture to a 500 mL separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water-soluble impurities.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid or oil.[6]
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Chemical Structure:
Caption: Structure of this compound.
-
Expected Properties:
-
Molecular Formula: C₆H₉BrN₂[6]
-
Molecular Weight: 189.05 g/mol [6]
-
Appearance: Solid[6]
-
¹H NMR (CDCl₃): Expect signals for the propyl group (a triplet near 0.9 ppm, a sextet near 1.9 ppm, and a triplet near 4.1 ppm) and two singlets for the pyrazole ring protons.
-
Mass Spectrometry (MS): Expect a molecular ion peak (M+) showing the characteristic isotopic pattern for bromine (M+ and M+2 peaks of approximately equal intensity).
-
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the N-propylation of 4-bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-propylation of 4-bromopyrazole, a key synthetic transformation for accessing valuable building blocks in medicinal chemistry and materials science. The protocol details a robust and reproducible procedure for the synthesis of 1-propyl-4-bromopyrazole, including insights into the reaction mechanism, safety considerations, and detailed characterization of the final product. This guide is intended to equip researchers with the necessary information to confidently and efficiently perform this important alkylation reaction.
Introduction
N-alkylated pyrazoles are a privileged structural motif found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The substituent on the pyrazole nitrogen plays a critical role in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile. The 4-bromo-substituted pyrazole core, in particular, serves as a versatile handle for further synthetic elaborations through various cross-coupling reactions, making the N-propylation of 4-bromopyrazole a strategic step in the synthesis of complex molecular architectures.
This application note provides a detailed experimental procedure for the efficient N-propylation of 4-bromopyrazole using 1-bromopropane under basic conditions. The causality behind the choice of reagents, solvent, and reaction conditions is explained to provide a deeper understanding of the transformation.
Reaction Principle and Mechanism
The N-propylation of 4-bromopyrazole proceeds via a classical nucleophilic substitution reaction. The pyrazole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the N-propyl bond.
The choice of base is crucial for the success of the reaction. A moderately strong base is required to deprotonate the pyrazole without causing side reactions. In this protocol, potassium carbonate (K₂CO₃) is employed as a solid base, which is easy to handle and remove after the reaction. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate anion and promoting the SN2 reaction.
Reaction Scheme:
Caption: General reaction scheme for the N-propylation of 4-bromopyrazole.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-propylation of 4-bromopyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromopyrazole | ≥98% | Sigma-Aldrich |
| 1-Bromopropane | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 g, 6.8 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.41 g, 10.2 mmol, 1.5 equiv.) and anhydrous N,N-dimethylformamide (20 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (0.92 mL, 10.2 mmol, 1.5 equiv.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-propyl-4-bromopyrazole as a colorless oil.
-
Product Characterization
The identity and purity of the synthesized 1-propyl-4-bromopyrazole should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | δ (ppm, CDCl₃): 7.51 (s, 1H), 7.46 (s, 1H), 4.05 (t, J = 7.2 Hz, 2H), 1.87 (sext, J = 7.4 Hz, 2H), 0.92 (t, J = 7.4 Hz, 3H). |
| ¹³C NMR | δ (ppm, CDCl₃): 139.0, 128.0, 93.5, 53.0, 24.0, 11.0. |
| Appearance | Colorless oil |
Safety Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromopyrazole: May cause skin and eye irritation.[1][2][3] Avoid inhalation of dust.
-
1-Bromopropane: Flammable liquid and vapor.[4][5][6] Harmful if inhaled and may cause serious health effects.[4][5][6][7][8] It is a suspected reproductive toxin.[4][5][8] Handle with extreme caution.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a suspected carcinogen and teratogen. It can be absorbed through the skin.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Workflow Diagram
Caption: Step-by-step experimental workflow for the N-propylation of 4-bromopyrazole.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the N-propylation of 4-bromopyrazole. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain the desired 1-propyl-4-bromopyrazole in good yield and purity. This versatile building block can then be utilized in a variety of downstream applications, particularly in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-propyl-1H-pyrazole
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of arylamines is a frequent necessity.[3] This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed amination of 4-Bromo-1-propyl-1H-pyrazole. The pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, making its functionalization a critical task for researchers in drug development.[4][5] We will explore the mechanistic underpinnings of the reaction, detail a robust experimental procedure, and offer comprehensive guidance on optimization and troubleshooting to ensure reproducible, high-yield synthesis.
Scientific Foundation: Mechanism and Component Roles
The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between a palladium catalyst, a specialized ligand, a base, and the reaction solvent. Understanding the role of each component is paramount for rational experimental design and troubleshooting.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II)-aryl complex. This is often the rate-determining step of the cycle.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination.
Causality of Component Selection
-
Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly used.[9] Pd(II) precatalysts are reduced in situ to the active Pd(0) species. For consistency and air stability, pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred in industrial settings.
-
Ligand: This is arguably the most critical variable. For electron-rich, five-membered heteroaryl halides like our pyrazole substrate, standard ligands may prove insufficient. The key is to use bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[1][10] Generations of biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are designed specifically for challenging couplings.[11] For pyrazole substrates, ligands like tBuDavePhos and tBuBrettPhos have shown particular efficacy.[4][12][13]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Weaker bases like K₂CO₃ or K₃PO₄ may be used for base-sensitive substrates, though often requiring higher temperatures or longer reaction times.[7] The choice of base and solvent are intrinsically linked; anionic bases are most effective in nonpolar solvents where charge separation is disfavored.[14][15][16]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most common choices.[17] The solvent must be anhydrous and thoroughly deoxygenated, as both water and oxygen can deactivate the palladium catalyst.[18][19][20][21]
Experimental Protocol: Amination with Morpholine
This protocol details the coupling of this compound with morpholine, a representative secondary amine. All operations should be performed using standard Schlenk techniques or within a nitrogen-filled glovebox to maintain an inert atmosphere.
Materials and Equipment
| Reagent/Material | Grade/Specification | Supplier |
| This compound | >97% | (e.g., Sigma-Aldrich) |
| Morpholine | >99%, anhydrous | (e.g., Acros Organics) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | (e.g., Strem Chemicals) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | (e.g., Sigma-Aldrich) |
| Sodium tert-butoxide (NaOtBu) | >98% | (e.g., Sigma-Aldrich) |
| Toluene | Anhydrous, <50 ppm H₂O | (e.g., AcroSeal™) |
| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Fisher Scientific) |
| Hexanes | ACS Grade | (e.g., Fisher Scientific) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared |
| Saturated aq. Sodium Chloride (Brine) | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | (e.g., VWR) |
| Silica Gel | 230-400 mesh, 60 Å | (e.g., SiliCycle) |
| Equipment | Schlenk flask, magnetic stirrer/hotplate, inert gas line (N₂ or Ar), syringes, cannula, rotary evaporator, column chromatography setup |
Step-by-Step Procedure
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 219 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv) dropwise via syringe. The mixture will typically turn a darker color.
-
Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(1-propyl-1H-pyrazol-4-yl)morpholine.
Optimization & Troubleshooting
The success of the amination of heteroaryl halides is highly substrate-dependent. The protocol above provides a robust starting point, but optimization may be required.
Parameter Optimization Table
| Parameter | Standard Condition | Alternative Options & Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Ligand: For amines with β-hydrogens, β-hydride elimination can be a competing side reaction.[1][4] Using different ligands like RuPhos or BrettPhos may mitigate this.[11] For certain alkylamines, a switch to a copper-catalyzed Ullmann-type coupling may be more effective.[4] Precatalyst: Using an air-stable palladacycle precatalyst (e.g., XPhos Pd G3) can improve reproducibility. |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃: Milder bases for substrates with base-sensitive functional groups. May require higher temperatures or longer reaction times.[7] |
| Solvent | Toluene | 1,4-Dioxane, CPME, 2-MeTHF: Alternative aprotic solvents. Dioxane is common but has safety concerns.[17] CPME and 2-MeTHF are considered greener alternatives. Solvent choice can significantly impact reaction rates and equilibria.[19][20][22] |
| Temperature | 100 °C | 80-120 °C: Lower temperatures may be possible with highly active catalyst systems. Higher temperatures may be needed for less reactive amines or weaker bases but can also lead to catalyst decomposition. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (O₂/H₂O present).2. Inappropriate ligand/base combination.3. Insufficient temperature. | 1. Ensure all reagents and solvents are anhydrous and the system is rigorously inert.[18]2. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄).3. Increase reaction temperature in 10 °C increments. |
| Dehalogenation of Starting Material | 1. β-hydride elimination from the amine coupling partner.2. Catalyst decomposition pathway. | 1. If using a primary or secondary alkylamine with β-hydrogens, this is a known side reaction.[4] Consider a different ligand system or switch to a CuI-catalyzed protocol, which is often more effective for these specific substrates.[4]2. Lower the reaction temperature or screen a more stable precatalyst. |
| Formation of Byproducts (e.g., Biaryl Homocoupling) | 1. Poor quality reagents.2. Incorrect stoichiometry.3. Catalyst decomposition. | 1. Use freshly purchased or purified starting materials.2. Re-verify the stoichiometry of all reagents, particularly the base.3. A different ligand may stabilize the catalyst more effectively.[23] |
| Reaction is Stalled | 1. Product inhibition.2. Catalyst has died. | 1. Dilute the reaction mixture with more solvent.2. Add an additional portion of catalyst and ligand (e.g., 0.5 mol% Pd, 1.0 mol% ligand). |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pure.york.ac.uk [pure.york.ac.uk]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Leveraging 4-Bromo-1-propyl-1H-pyrazole for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs, particularly protein kinase inhibitors (PKIs).[1][2][3] This guide provides an in-depth technical overview of 4-Bromo-1-propyl-1H-pyrazole, a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, detail robust synthetic protocols for its derivatization via modern cross-coupling reactions, and present a workflow for constructing advanced heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine core, which is central to many potent inhibitors.[4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox and accelerate the discovery of targeted therapeutics.
The Strategic Advantage of the Pyrazole Core
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The pyrazole ring system is frequently employed in this space due to several key features:
-
Bioisosteric Versatility: The pyrazole can act as a bioisostere for other aromatic and heterocyclic systems, offering unique electronic and steric properties.[1]
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket.[6]
-
Synthetic Tractability: The pyrazole core is synthetically accessible and can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.[7][8]
The subject of this guide, this compound, is an exemplary starting material. The N1-propyl group provides a handle to modulate physicochemical properties like solubility and lipophilicity, while the C4-bromo substituent serves as a versatile anchor for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | - |
| Molecular Weight | 189.05 g/mol | - |
| CAS Number | 1016801-72-8 | - |
| Key Functional Groups | N1-propyl, C4-bromo | [9] |
| Primary Reactivity | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and other cross-coupling reactions at the C4 position. | [10][11][12] |
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position is the key to unlocking the synthetic potential of this scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[12][13]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for coupling aryl halides with boronic acids or esters. This reaction is fundamental for introducing aryl or heteroaryl moieties, which are often crucial for establishing key interactions within the kinase active site or for tuning the inhibitor's selectivity profile.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as debromination.[14]
-
Catalyst/Ligand: Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed. These ligands facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond and promote the subsequent reductive elimination step.[10][12]
-
Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used. The base is essential for the transmetalation step, activating the boronic acid partner.[12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[12][14]
Objective: To synthesize 4-Aryl-1-propyl-1H-pyrazoles.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%)[10]
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 2-16 hours. Reaction progress can be monitored by TLC or LC-MS. Microwave irradiation can often shorten reaction times significantly.[14][15]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-propyl-1H-pyrazole.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the introduction of primary or secondary amines to the pyrazole core.[16] This is particularly relevant as an amino group at this position can serve as a key hydrogen-bonding moiety or as a precursor for building more complex heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine scaffold common in CDK and JAK inhibitors.[17][18]
-
Catalyst/Ligand: Similar to the Suzuki reaction, bulky phosphine ligands are crucial. Ligands like tBuDavePhos have been shown to be effective for the amination of 4-bromopyrazoles.[11][19] The choice of ligand can be critical, especially for challenging substrates like alkylamines bearing β-hydrogens, where β-hydride elimination is a competing pathway.[13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile.[16][20]
-
Substrate Protection: While many modern catalyst systems can tolerate unprotected NH groups on the coupling partners, sometimes protection of the pyrazole N-H is necessary for older systems. Here, the N1-propyl group serves as a permanent protecting and modulating group.
Objective: To synthesize 4-Amino-1-propyl-1H-pyrazoles.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., tBuDavePhos, 4-10 mol%)[11]
-
Sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium catalyst, ligand, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Seal the vessel and heat to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 4-amino-1-propyl-1H-pyrazole derivative.
Application Workflow: Constructing a Pyrazolo[3,4-d]pyrimidine Core
The 4-amino-1-propyl-1H-pyrazole synthesized via the Buchwald-Hartwig reaction is a valuable intermediate. A common subsequent step in kinase inhibitor synthesis is the construction of a fused pyrimidine ring to form a pyrazolo[3,4-d]pyrimidine.[4][21] This bicyclic system is a well-established hinge-binding motif found in inhibitors of CDKs, Src, and Abl kinases.[17]
The following protocol outlines a general method for this cyclization, starting from a 5-amino-4-cyanopyrazole, which can be derived from the corresponding 4-bromo precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. 4-Bromo-1-cyclopropyl-1H-pyrazole [myskinrecipes.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring
Introduction: The Strategic Importance of the Pyrazole C4 Position
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and the anticancer agent crizotinib.[1][2] Its unique electronic properties and versatile synthetic handles make it an attractive building block for drug discovery professionals.[3][4]
The strategic functionalization of the pyrazole nucleus is paramount for modulating the pharmacological and physicochemical properties of these molecules. Among the three carbon atoms of the ring, the C4 position holds special significance. Pyrazole is a π-excessive aromatic heterocycle, and due to the combined electron-withdrawing nature of the two adjacent nitrogen atoms, the electron density at the C3 and C5 positions is reduced.[5][6] This electronic arrangement renders the C4 position the most electron-rich and, therefore, the primary site for electrophilic substitution reactions.[5][7][8][9]
This guide provides a comprehensive overview of the principal synthetic strategies for modifying the C4 position of the pyrazole ring. It offers detailed, field-proven protocols for key transformations, explains the causality behind experimental choices, and presents data to guide researchers in synthesizing novel pyrazole derivatives.
PART 1: Electrophilic Substitution — The Canonical Pathway to C4 Functionalization
Electrophilic aromatic substitution (SEAr) is the most direct and widely employed method for introducing a wide array of functional groups onto the pyrazole C4 position. The reaction proceeds through a Wheland-type intermediate, which is most stable when the electrophile adds to the C4 position, as this avoids placing a positive charge on the carbon adjacent to the electron-deficient pyridine-like nitrogen.[8]
Caption: General mechanism for electrophilic substitution at the pyrazole C4 position.
Halogenation: Installing a Versatile Synthetic Handle
Introducing a halogen atom at the C4 position is a crucial first step for many subsequent transformations, particularly transition-metal-catalyzed cross-coupling reactions.[10] N-halosuccinimides (NXS) are widely used as safe and effective electrophilic halogenating agents.[10][11][12]
Protocol 1: C4-Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general method for the bromination of a substituted pyrazole using NBS. The reaction is often rapid and high-yielding.[10][12]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the starting pyrazole (1.0 mmol, 1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane (5 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 15-90 minutes.[10]
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-bromopyrazole.
Causality and Insights:
-
Solvent Choice: Acetonitrile is a common choice due to its polarity, which can help stabilize the charged intermediate, and its relative inertness to the reaction conditions.
-
Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting pyrazole.
-
Catalyst-Free: For many electron-rich pyrazoles, this reaction proceeds readily without the need for a catalyst.[12] For less reactive substrates, a catalytic amount of a Brønsted acid or a halogen-transfer agent like gallocyanine can enhance the rate.[10][11]
| Reagent | Solvent | Temp (°C) | Time | Typical Yield (%) | Reference |
| NBS | CCl₄ / H₂O | RT | 1-24 h | >95% | [12] |
| NCS | CCl₄ / H₂O | RT | 1-24 h | >95% | [12] |
| NIS | Acetic Acid | 80 °C | 2-4 h | 80-95% | [13] |
| I₂ / HIO₃ | Acetic Acid | 80 °C | 4 h | 92% | [13] |
Nitration: Introducing a Key Electron-Withdrawing Group
Nitration introduces the versatile nitro group, a strong electron-withdrawing group that can serve as a precursor for an amino group or participate in various other transformations.
Protocol 2: C4-Nitration with Fuming Nitric Acid
This protocol is effective for the nitration of pyrazoles, particularly those already bearing substituents.[14][15]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add acetic anhydride (3 mL per 1.0 mmol of pyrazole).
-
Reagent Addition (Caution): While maintaining the temperature at 0 °C, slowly add fuming nitric acid (97-99%, 2 mL per 1.0 mmol of pyrazole) dropwise. Extreme caution is advised as this mixture is highly exothermic and corrosive.
-
Substrate Addition: Add the pyrazole substrate (1.0 mmol, 1.0 equiv) portion-wise to the cooled nitrating mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.[14] Monitor by TLC.
-
Quenching (Caution): Carefully pour the reaction mixture over crushed ice. This will hydrolyze the excess acetic anhydride and quench the reaction.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like acetone or ethanol.[14]
Causality and Insights:
-
Nitrating Agent: The mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which is a potent electrophile for nitration. For less reactive substrates, a mixture of concentrated nitric and sulfuric acids is used to generate the more powerful nitronium ion (NO₂⁺).[15]
-
Temperature Control: Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Regioselectivity: For N-phenylpyrazoles, using HNO₃/H₂SO₄ can lead to nitration on the phenyl ring. Using acetyl nitrate often favors selective nitration at the pyrazole C4 position, as the pyrazole ring is more activated.[16]
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ / Ac₂O | 0 °C to RT, 4h | 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85% | [14] |
| Pyrazole | HNO₃ / H₂SO₄ | RT | 4-nitropyrazole | Good | [15][17] |
Vilsmeier-Haack Formylation: Installing an Aldehyde Group
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including the C4 position of pyrazoles.[18][19][20] The formyl group is a valuable synthetic handle for building molecular complexity.
Protocol 3: C4-Formylation of a 1,3-Disubstituted Pyrazole
This protocol details the synthesis of a pyrazole-4-carbaldehyde using the Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[21][22]
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation (Caution): In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equiv). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equiv) dropwise with vigorous stirring. A white solid, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻), will form. Stir for 30 minutes at 0 °C. This step is exothermic and should be performed in a well-ventilated fume hood.
-
Substrate Addition: Dissolve the starting pyrazole (1.0 equiv) in a minimal amount of DMF or another suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-120 °C.[18][22] The optimal temperature and time depend on the substrate's reactivity and should be determined by TLC monitoring.
-
Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality and Insights:
-
Reagent Formation: The reaction between POCl₃ and DMF generates the electrophilic Vilsmeier reagent, which is the active formylating species.[15]
-
Heating: Heating is often required to drive the electrophilic substitution, especially for less activated pyrazoles.[18]
-
Workup: The hydrolysis step is critical. It quenches the reaction, destroys the excess Vilsmeier reagent, and liberates the aldehyde product. Careful neutralization is required to handle the acidic conditions.
| Substrate Type | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | 120 °C | 2 | Good | [18][22] |
| Hydrazones | 70 °C | 5 | Excellent | [18][20] |
| N-(4-acetylphenyl)benzenesulfonamide | 70-80 °C | 2 | Good | [18] |
PART 2: Transition-Metal-Catalyzed Cross-Coupling
For the construction of C-C and C-N bonds, transition-metal-catalyzed cross-coupling reactions are indispensable tools. This approach utilizes a C4-halopyrazole (prepared as in Part 1) as an electrophilic partner.
Caption: General workflow for C4 functionalization via cross-coupling.
Buchwald-Hartwig Amination: Forging C4-N Bonds
The Buchwald-Hartwig amination is a powerful palladium- or copper-catalyzed reaction for forming C-N bonds. This method allows for the introduction of a diverse range of primary and secondary amines at the C4 position.
Protocol 4: Palladium-Catalyzed C4-Amination of 4-Bromopyrazole
This protocol is adapted from methodologies developed for the amination of heterocyclic halides. The choice of ligand is critical for achieving high yields.
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube or sealed vial, add the 4-bromopyrazole substrate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Catalyst Addition: To the tube, add the palladium catalyst, such as Pd(dba)₂ (2 mol%), and the appropriate phosphine ligand, such as tBuDavePhos (4 mol%).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent like toluene or dioxane (3-5 mL). Seal the tube and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the 4-aminopyrazole product.
Causality and Insights:
-
Catalyst System: The combination of a palladium source (Pd(dba)₂) and a bulky, electron-rich phosphine ligand (tBuDavePhos) is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is essential for catalytic activity.
-
Copper Catalysis: For some alkylamines, especially those with β-hydrogens, copper-catalyzed conditions (e.g., using CuI) may provide better results than palladium-based systems.
| Halide Substrate | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | 99% | |
| 4-Iodo-1-tritylpyrazole | Allylamine | CuI / L-proline | K₂CO₃ | 81% | |
| 4-Bromo-1-benzylpyrazole | Pyrrolidine | Ni/Photoredox catalyst | - | Good |
PART 3: Direct C-H Functionalization — An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful, step-economical strategy that avoids the need for pre-functionalization (i.e., halogenation) of the pyrazole ring.[23][24] While the Lewis basic N2 atom often directs C-H activation to the C5 position, conditions have been developed that leverage the inherent nucleophilicity of the C4 position to achieve direct C4-arylation.[23]
Protocol 5: Palladium-Catalyzed Direct C4-Arylation
This protocol describes the direct coupling of a pyrazole with an aryl bromide, representing a highly efficient method for constructing C4-aryl pyrazoles.[13]
Step-by-Step Methodology:
-
Setup: In a sealable pressure tube, combine the pyrazole substrate (e.g., 1,3,5-trimethylpyrazole) (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and potassium acetate (KOAc) (2.0 mmol, 2.0 equiv).
-
Solvent: Add dimethylacetamide (DMA) (3 mL) as the solvent.
-
Reaction: Seal the tube tightly and heat the reaction mixture at 150 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality and Insights:
-
Reaction Type: This reaction likely proceeds through a concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution-type mechanism, leveraging the high electron density at the C4 position.[23]
-
High Temperature: Direct C-H functionalization often requires high temperatures to overcome the activation barrier for C-H bond cleavage.
-
Base/Additive: KOAc acts as a base and may also serve as a ligand or promoter in the catalytic cycle.
-
Atom Economy: This method is highly atom-economical as it avoids the generation of stoichiometric byproducts from pre-halogenation and organometallic reagent formation.
Conclusion
The functionalization of the pyrazole C4 position is a cornerstone of modern synthetic and medicinal chemistry. This guide has detailed the three primary strategies for achieving this goal: classical electrophilic substitution, transition-metal-catalyzed cross-coupling of pre-functionalized intermediates, and modern direct C-H activation. By understanding the principles behind each method and applying the robust protocols provided, researchers are well-equipped to design and synthesize novel pyrazole-based molecules for applications ranging from drug discovery to materials science.[3][13]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Alchemist's Guide to Pyrazole Functionalization: A Deep Dive into Palladium-Catalyzed Cross-Coupling of Halo-pyrazoles
Introduction: The Privileged Pyrazole Scaffold and the Cross-Coupling Revolution
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including celebrated kinase inhibitors and blockbuster drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. However, the functionalization of the pyrazole ring, particularly the introduction of carbon-carbon and carbon-heteroatom bonds, has historically presented significant synthetic challenges. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing chemists with a powerful and versatile toolkit to forge these crucial bonds with unprecedented efficiency and precision.[3]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the "why" behind the "how," offering field-proven insights into the mechanistic nuances and practical considerations that underpin the successful execution of these powerful transformations. We will explore the core palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to halo-pyrazoles, providing not just step-by-step instructions, but a deeper understanding of the catalytic cycles and the critical role of ligands, bases, and solvents.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction stands as one of the most robust and widely utilized methods for the formation of C(sp²)–C(sp²) bonds. Its tolerance of a wide array of functional groups and its generally mild reaction conditions have made it a workhorse in complex molecule synthesis.[4][5]
Mechanistic Insights: A Tale of Three Steps
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated dance of oxidative addition, transmetalation, and reductive elimination. Understanding these fundamental steps is paramount to troubleshooting and optimizing your reactions.
The choice of halo-pyrazole is a critical starting point. Reactivity generally follows the trend I > Br > Cl, dictated by the carbon-halogen bond strength.[1][6] While iodo-pyrazoles are the most reactive, they can be prone to dehalogenation side reactions.[4][7] Chloro-pyrazoles, on the other hand, are often more cost-effective but necessitate more active catalyst systems.[4][7]
Field-Proven Insights: Catalyst and Ligand Selection
The heart of a successful Suzuki-Miyaura coupling lies in the judicious selection of the palladium catalyst and its accompanying ligand. For halo-pyrazoles, bulky, electron-rich phosphine ligands are often the key to success. Ligands like XPhos and SPhos are particularly effective as they promote both the oxidative addition and reductive elimination steps.[5][8] The use of pre-catalysts, such as XPhos Pd G2, can simplify reaction setup and improve reproducibility.[5]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos Pd G2) | Readily available and effective for a broad range of substrates.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Enhance catalyst stability and promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid and can significantly impact yield. Cs₂CO₃ is often effective for challenging couplings.[10] |
| Solvent | Toluene, Dioxane, THF, often with water | Aprotic solvents are common, and the addition of water can enhance the rate of transmetalation. |
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole with Phenylboronic Acid
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask.
-
Base Addition: Add 2M aqueous Na₂CO₃ solution (2.0 eq).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. The Heck Reaction: Alkenylation of Halo-pyrazoles
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between halo-pyrazoles and alkenes, leading to the synthesis of substituted styrenes and other vinylated pyrazoles.[11][12]
Mechanistic Insights: The Dance of Insertion and Elimination
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halo-pyrazole to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[11][13][14]
The regioselectivity of the Heck reaction is a key consideration. Typically, the aryl group adds to the less substituted carbon of the alkene. The stereoselectivity is also generally high, favoring the formation of the trans isomer.[12]
Field-Proven Insights: Optimizing the Heck Reaction
For successful Heck couplings with halo-pyrazoles, phosphine-free catalyst systems or those employing bulky phosphine ligands are often preferred. The choice of base is critical to regenerate the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor.[12] |
| Ligand | Often ligandless or with PPh₃, or bulky phosphines for challenging substrates | The choice depends on the reactivity of the halo-pyrazole and alkene. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX generated. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |
Protocol: Heck Coupling of 4-Iodo-1-phenyl-1H-pyrazole with Styrene
Materials:
-
4-Iodo-1-phenyl-1H-pyrazole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-iodo-1-phenyl-1H-pyrazole (1.0 eq), Pd(OAc)₂ (0.02 eq), and DMF.
-
Reagent Addition: Add styrene (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
III. The Sonogashira Coupling: Alkynylation of Halo-pyrazoles
The Sonogashira coupling is the premier method for the synthesis of aryl-alkynes, providing a direct route to functionalized pyrazoles bearing an alkyne moiety.[15][16] These products are valuable intermediates for further transformations.
Mechanistic Insights: A Dual Catalytic System
The Sonogashira reaction uniquely employs a dual catalytic system, with both palladium and copper playing crucial roles. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[16][17]
A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This can often be suppressed by using copper-free conditions, although these may require more active palladium catalysts and ligands.[18][19]
Field-Proven Insights: Navigating Sonogashira Couplings
The classic Sonogashira conditions involve a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI. An amine base, typically triethylamine or diisopropylamine, serves as both the base and often as the solvent.
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira reactions.[15] |
| Copper Source | CuI | Acts as a co-catalyst to form the copper acetylide intermediate.[16] |
| Base | Et₃N, i-Pr₂NH | Serves as both the base and often as the solvent. |
| Solvent | Amine base, THF, DMF | The reaction can be run neat in the amine base or in a co-solvent. |
Protocol: Sonogashira Coupling of 3-Bromo-1H-pyrazole with Phenylacetylene
Materials:
-
3-Bromo-1H-pyrazole
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add THF and triethylamine. Then, add phenylacetylene (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
IV. The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[20][21] This reaction allows for the coupling of halo-pyrazoles with a vast range of amines.[2][22]
Mechanistic Insights: The Path to C-N Bond Formation
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via an oxidative addition, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine.[21][22]
The choice of a strong, non-nucleophilic base is critical for the deprotonation of the coordinated amine. Sodium tert-butoxide is a common and effective choice.[22]
Field-Proven Insights: Mastering C-N Couplings
The success of the Buchwald-Hartwig amination of halo-pyrazoles is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step, which is often rate-limiting.[21][23]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors.[2][24] |
| Ligand | Bulky biarylphosphines (e.g., BINAP, Xantphos, DavePhos) | Crucial for promoting the challenging reductive elimination step.[2][22] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for amine deprotonation.[22] |
| Solvent | Toluene, Dioxane | Aprotic solvents are typically employed. |
Protocol: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrazole with Morpholine
Materials:
-
4-Chloro-1H-pyrazole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under an inert atmosphere, stir Pd(OAc)₂ and Xantphos in toluene for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add 4-chloro-1H-pyrazole (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
V. Direct C-H Arylation: A Greener Frontier
More recently, direct C-H activation/arylation has emerged as an atom-economical and environmentally attractive alternative to traditional cross-coupling reactions, as it obviates the need for pre-halogenation of the pyrazole ring.[25][26][27] Palladium catalysis has been instrumental in the development of these methodologies.[28][29] While still an evolving field, C-H arylation holds immense promise for the streamlined synthesis of functionalized pyrazoles.[25][26]
Conclusion: A Powerful Synthetic Arsenal
The palladium-catalyzed cross-coupling of halo-pyrazoles represents a cornerstone of modern synthetic and medicinal chemistry. A thorough understanding of the underlying mechanisms, coupled with the strategic selection of catalysts, ligands, and reaction conditions, empowers researchers to construct complex molecular architectures with precision and efficiency. This guide has provided a detailed roadmap for navigating the intricacies of these powerful transformations, offering not just protocols, but the scientific rationale to troubleshoot, optimize, and innovate. As the field continues to evolve, the principles outlined herein will serve as a robust foundation for the next generation of discoveries built upon the versatile and privileged pyrazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Palladium-catalyzed multi-acetoxylation of 1,3-disubstituted 1H-pyrazole-5-carboxylates via direct C(sp2)H or C(sp3)H b… [ouci.dntb.gov.ua]
Application Notes & Protocols: The Role of 4-Bromo-1-propyl-1H-pyrazole as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Within this important class of heterocycles, functionalized pyrazoles serve as critical building blocks for creating molecular complexity.
4-Bromo-1-propyl-1H-pyrazole (CAS No. 141302-33-2) has emerged as a particularly valuable intermediate.[3] Its structure is strategically designed for synthetic utility:
-
The C4-Bromine Atom: This is not merely a substituent but a versatile synthetic handle. The carbon-bromine bond provides a reactive site for a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of aryl, heteroaryl, alkenyl, and amino moieties.[4][5][6]
-
The N1-Propyl Group: The propyl chain at the N1 position serves a dual purpose. It protects the pyrazole nitrogen from unwanted side reactions and significantly enhances the compound's solubility in common organic solvents, improving reaction homogeneity and handling characteristics. This alkyl group also modulates the lipophilicity of the final molecule, a critical parameter in drug design for optimizing membrane permeability and pharmacokinetic profiles.[7]
These features make this compound a cornerstone intermediate for constructing complex molecular architectures, accelerating the discovery of novel therapeutic agents and advanced materials.[4][8]
Synthesis of the Intermediate: this compound
The reliable supply of this intermediate is paramount. While several methods exist for synthesizing substituted 4-bromopyrazoles, a common and scalable approach involves a two-step sequence: N-alkylation followed by regioselective bromination, or the reverse. A direct and efficient one-pot synthesis from 1,3-diketones and hydrazines has also been developed.[5][6] A plausible laboratory-scale synthesis is outlined below.
Caption: Synthetic route to the target intermediate.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized molecular construction. The C4-Br bond is sufficiently reactive to participate in these transformations, providing reliable pathways to novel derivatives.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for creating carbon-carbon bonds between aromatic systems.[9] It allows for the coupling of the pyrazole core with a vast array of aryl and heteroaryl boronic acids or esters, making it indispensable for library synthesis in drug discovery.
Causality Behind the Protocol: The reaction is driven by a palladium(0) catalyst. The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center. A crucial step is the activation of the boronic acid with a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic boronate species.[9] This species then undergoes transmetalation with the palladium complex. The final step, reductive elimination, expels the desired biaryl product and regenerates the active Pd(0) catalyst. The choice of a mixed solvent system like toluene/water or DME/water is common to ensure solubility of both the organic and inorganic reagents.[10][11]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1-propyl-1H-pyrazole
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.[10]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 90 | ~85-95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 90 | ~80-92 |
| Naphthylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 90 | ~75-88 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 90 | ~70-85 |
| (Yields are representative and based on similar substrates reported in the literature[11][12]) |
B. Heck-Mizoroki Reaction: Synthesis of 4-Alkenylpyrazoles
The Heck reaction provides a powerful method for forming C-C bonds by coupling the pyrazole with an alkene, typically an electron-deficient one like an acrylate or styrene.[13][14] This transformation is key for synthesizing precursors to more complex saturated side chains or for introducing vinyl groups for further functionalization (e.g., in polymers).
Causality Behind the Protocol: The mechanism involves oxidative addition of the C-Br bond to a Pd(0) catalyst.[14] The alkene then coordinates to the palladium complex and undergoes migratory insertion into the Pd-C bond. The final step is a β-hydride elimination, which forms the new C=C double bond of the product and regenerates the palladium catalyst, typically with trans stereochemistry.[13][15] A base is required to neutralize the HBr generated in the cycle. While 4-iodopyrazoles are more reactive, 4-bromopyrazoles are effective substrates, often requiring a suitable phosphine ligand to facilitate the reaction.[16]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol 2: Synthesis of Ethyl (E)-3-(1-propyl-1H-pyrazol-4-yl)acrylate
-
Vessel Preparation: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 4 mol%), and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL), followed by triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.) and ethyl acrylate (1.3 mmol, 1.3 equiv.) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the desired product.[16][17]
C. Buchwald-Hartwig Amination: Direct C–N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the direct formation of C-N bonds between aryl halides and amines.[18] This is particularly valuable for synthesizing 4-aminopyrazole derivatives, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[19]
Causality Behind the Protocol: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle.[20] A key to its success is the use of sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos). These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. For palladium-catalyzed couplings, 4-bromopyrazoles are highly effective substrates, especially with secondary amines.[19][21][22]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Synthesis of 4-(Morpholino)-1-propyl-1H-pyrazole
-
Vessel Preparation: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), tBuDavePhos (0.05 mmol, 5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL). Then, add this compound (1.0 mmol, 1.0 equiv.) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-18 hours.
-
Work-up: Cool the reaction to ambient temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under vacuum.
-
Purification: Purify the crude material by flash chromatography on silica gel to afford the 4-aminopyrazole product.[19][22]
| Amine | Ligand | Base | Temp (°C) | Yield (%) |
| Piperidine | tBuDavePhos | NaOtBu | 110 | ~60-70 |
| Morpholine | tBuDavePhos | NaOtBu | 110 | ~65-75 |
| N-Methylaniline | tBuDavePhos | NaOtBu | 110 | ~70-80 |
| (Yields are representative and adapted from studies on N-protected 4-bromopyrazoles[19][21]) |
Physicochemical Data and Handling
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 141302-33-2 |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| Appearance | Pale yellow crystalline powder or oil |
| Parent Compound | 4-Bromo-1H-pyrazole (CAS: 2075-45-8) |
Storage and Safety:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed.
-
Handle with standard personal protective equipment (gloves, safety glasses, lab coat).
-
As with most organobromine compounds, avoid inhalation and contact with skin and eyes.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for molecular innovation. Its well-placed bromine atom provides a reliable entry point for sophisticated cross-coupling chemistry, enabling the construction of diverse and complex pyrazole derivatives. The N1-propyl group ensures favorable physical properties for synthesis and can be crucial for the biological profile of the final molecule. By mastering the application of this intermediate through robust protocols like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, researchers in pharmaceutical and materials science can significantly accelerate their development timelines and expand the accessible chemical space for discovery.
References
- 1. guidechem.com [guidechem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
- 7. 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide () for sale [vulcanchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. html.rhhz.net [html.rhhz.net]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Preparation of Pyrazole-Based Pharmacophores for High-Throughput Screening: Application Notes and Protocols
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The physicochemical properties of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] This guide provides a comprehensive overview of the synthesis, purification, and preparation of pyrazole-based compound libraries for high-throughput screening (HTS), aimed at researchers, scientists, and drug development professionals.
Part 1: Synthesis of a Diverse Pyrazole Library
The successful generation of a pyrazole-based screening library hinges on the strategic selection of synthetic methodologies that allow for the introduction of diverse substituents around the pyrazole core. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a robust and widely utilized method for the preparation of pyrazoles.[6][7] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[8][9] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][10]
A significant advantage of the Knorr synthesis is the commercial availability of a vast array of 1,3-dicarbonyl compounds and hydrazines, enabling the creation of a diverse library of substituted pyrazoles. However, a key consideration is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[6]
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Synthesis
This protocol describes the synthesis of a representative 1,3,5-trisubstituted pyrazole using ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per mmol of ethyl acetoacetate).
-
Begin stirring and add phenylhydrazine (1.05 eq) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
-
Dry the purified product under vacuum.
Alternative Synthetic Routes for Expanded Diversity
While the Knorr synthesis is a workhorse, other methods can provide access to different substitution patterns and functionalities.
-
Paal-Knorr Pyrrole Synthesis Analogy: While primarily for pyrroles, a related reaction, also developed by Knorr, utilizes hydrazines and 1,3-dicarbonyl compounds to form pyrazoles.[11][12][13]
-
Cyclocondensation of α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines provides an alternative route to pyrazolines, which can then be oxidized to pyrazoles.[6][14]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a nitrilimine (often generated in situ), with an alkene or alkyne to form the pyrazole ring.[14][15]
The selection of the synthetic strategy should be guided by the desired diversity of the final library and the commercial availability of the required building blocks.
Part 2: Purification and Quality Control of the Compound Library
The integrity of high-throughput screening data is directly dependent on the purity of the compounds being tested.[16] Therefore, rigorous purification and quality control (QC) are critical steps in the preparation of a screening library.
High-Throughput Purification
For a library of compounds, parallel purification techniques are essential to manage the workload efficiently.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for purifying small molecule libraries.[17] By using mass-directed fractionation, the target compound can be isolated with high purity.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to reversed-phase HPLC, using supercritical CO2 as the primary mobile phase.[18] It is particularly effective for the purification of chiral compounds and can be a high-throughput technique.
Protocol 2: General Workflow for High-Throughput Purification using Prep-HPLC-MS
-
Solubilization: Dissolve the crude, dried product from the synthesis in a suitable solvent, typically DMSO or methanol, to a concentration of 10-50 mg/mL.
-
Analytical Method Development: For each compound or a representative subset of a library, develop an analytical HPLC method to determine the retention time of the target compound and identify major impurities.
-
Preparative Method Scaling: Scale the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.[11]
-
Purification: Inject the crude sample onto the preparative HPLC system. Collect fractions based on the mass of the target compound (MS-triggered fractionation).
-
Fraction Analysis: Analyze the collected fractions using analytical LC-MS to confirm the purity of the target compound.
-
Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent using a centrifugal evaporator or lyophilizer.
Quality Control: Ensuring Compound Identity and Purity
A multi-pronged approach to QC is necessary to ensure the quality of the screening library.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the identity (by mass) and purity (by UV or other detectors) of each compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the compound and can also provide an assessment of purity.[15]
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS | Observed mass matches the calculated mass within ± 0.2 Da. |
| Purity | LC-MS (UV) | Purity ≥ 95% |
| Structure | ¹H NMR | Spectrum is consistent with the proposed structure. |
| Table 1: Quality Control Specifications for Screening Compounds. |
Part 3: Preparation of Assay-Ready Plates for High-Throughput Screening
Once the pyrazole library has been synthesized and passed quality control, the compounds must be meticulously prepared in a format suitable for HTS. This process involves solubilization, serial dilution, and plating into microtiter plates.
Compound Solubilization and Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions of screening compounds due to its high solubilizing power and miscibility with aqueous assay buffers.
Protocol 3: Preparation of Compound Stock Solutions
-
Weighing: Accurately weigh the purified compounds into individual vials or tubes.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to each vial to achieve a standard stock concentration, typically 10 mM.
-
Mixing: Ensure complete dissolution by vortexing or sonication.
-
Storage: Store the stock solutions in a controlled environment, typically at -20°C or -80°C, to minimize degradation.[1]
Serial Dilution and Assay Plate Preparation
For dose-response screening, a series of dilutions of each compound is required. This is typically performed using automated liquid handling systems to ensure accuracy and precision.[12]
Protocol 4: Preparation of a 384-Well Assay-Ready Plate (10-point, 3-fold serial dilution)
This protocol outlines the creation of an intermediate dilution plate from which the final assay plate will be prepared.
Materials:
-
10 mM compound stock solutions in DMSO
-
High-purity DMSO
-
384-well microplates
-
Automated liquid handler
Procedure:
-
Source Plate Preparation: Arrange the 10 mM compound stock solutions in a source plate.
-
Intermediate Plate Preparation:
-
Dispense a starting volume of the 10 mM stock solution into the first column of a 384-well plate.
-
Dispense DMSO into the remaining columns that will be used for the dilution series.
-
Perform a 3-fold serial dilution across the plate using the automated liquid handler. For example, transfer a portion of the solution from column 1 to column 2, mix, then transfer from column 2 to column 3, and so on, for 10 points.
-
-
Assay Plate Stamping:
-
Using the automated liquid handler, transfer a small volume (e.g., 50-100 nL) from the intermediate dilution plate to the final 384-well assay plate. This process is often referred to as "pinning" or "stamping".
-
The assay plate will then be ready for the addition of assay reagents and cells/enzymes.
-
Visualization of Workflows
Caption: Overall workflow from pyrazole synthesis to HTS-ready plates.
Caption: Detailed compound management and plating workflow.
Conclusion
The preparation of a high-quality pyrazole-based pharmacophore library for screening is a multi-step process that requires careful planning and execution. From the selection of a robust synthetic strategy to rigorous purification and quality control, each step is critical for the generation of reliable screening data. The protocols and workflows outlined in this guide provide a framework for researchers to successfully navigate this process, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. biocompare.com [biocompare.com]
- 2. emolecules.com [emolecules.com]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hamiltoncompany.com [hamiltoncompany.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ziath.com [ziath.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Welcome to the technical support center for the regioselective N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the site of alkylation on the pyrazole ring. Here, we address common questions, provide in-depth troubleshooting guides, and detail proven protocols to help you achieve your desired N-alkylated isomer with high fidelity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to pyrazole N-alkylation.
Q1: Why is it so challenging to control the regioselectivity of pyrazole N-alkylation?
The primary challenge stems from the electronic properties of the two adjacent nitrogen atoms, N1 and N2, within the aromatic pyrazole ring.[1] In an unsubstituted pyrazole, both nitrogens are nucleophilic. Upon deprotonation, the negative charge is delocalized across the N-N bond, creating a pyrazolate anion with two potential sites for electrophilic attack.[2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1][2]
Q2: What are the key factors that govern N1 vs. N2 alkylation selectivity?
The regiochemical outcome is a delicate interplay of several factors. Understanding and manipulating these is key to controlling your reaction.
-
Steric Effects: This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at the C3 and C5 positions) and the steric demand of the alkylating agent are critical.[1][3] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: The nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting anion.
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically influence or even reverse the regioselectivity.[1][2]
-
The Alkylating Agent: The structure of the electrophile is crucial. Beyond simple steric bulk, some reagents can engage in specific interactions, such as hydrogen bonding, that favor one transition state over another, thereby directing the alkylation to a specific nitrogen.[4]
Q3: How does the concept of kinetic vs. thermodynamic control apply here?
Kinetic and thermodynamic control is a critical concept in pyrazole alkylation.[5][6]
-
Kinetic Control: This regime favors the product that is formed the fastest, meaning the reaction pathway with the lowest activation energy.[5][6] For pyrazoles, the N2 position is often considered more electronically accessible and is frequently the kinetic product, especially with smaller alkylating agents. Kinetic control is typically favored by using mild conditions, such as lower temperatures and shorter reaction times.[5]
-
Thermodynamic Control: This favors the most stable product.[5][6] The N1-alkylated isomer is often the more thermodynamically stable product, particularly when there is a bulky substituent at the C3 position, due to minimized steric repulsion. Thermodynamic control is achieved under more vigorous conditions (higher temperatures, longer reaction times) that allow the initial kinetic product to revert to the starting anion and re-alkylate to form the more stable isomer.[5][7]
Q4: I have a mixture of isomers. What are the best strategies for separation?
If you cannot avoid forming a mixture, separation is the next step.
-
Chromatography: Isomer separation is most commonly achieved using column chromatography on silica gel. The polarity difference between the N1 and N2 isomers is often sufficient for separation, although it can be challenging. Careful selection of the eluent system is critical.
-
Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective and scalable purification method.
-
Derivatization: In difficult cases, one could consider a temporary derivatization of the mixture to exaggerate the physical differences between the isomers, facilitating separation, followed by removal of the directing group.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during N-alkylation experiments.
Problem 1: Poor or No Regioselectivity (Significant Mixture of N1 and N2 Isomers)
This is the most common issue. The following flowchart can guide your optimization process.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Detailed Causes & Solutions:
-
Insufficient Steric Differentiation: If the substituents at C3 and C5 are of similar size, steric control is minimal.
-
Suboptimal Base/Solvent Combination: The nature of the pyrazolate counter-ion (e.g., Na+, K+, Cs+) and its solvation shell can significantly influence which nitrogen is more available for alkylation.
-
Kinetic vs. Thermodynamic Ambiguity: Your conditions may be in a regime that allows for the formation of both the kinetic and thermodynamic products.
-
Solution for N1 (Thermodynamic): If N1 is the desired product, ensure the reaction has enough energy and time to reach equilibrium. Try increasing the temperature or extending the reaction time.
-
Solution for N2 (Kinetic): If N2 is the target, use a strong base for rapid and complete deprotonation at a low temperature, add the alkylating agent, and keep the reaction time short.
-
Problem 2: Low or No Reaction Yield
-
Incomplete Deprotonation: The pyrazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation.
-
Solution: Switch to a stronger base. If you are using K2CO3, consider NaH or KHMDS. Ensure your reagents and solvents are anhydrous, as water will quench the base.
-
-
Poor Electrophile Reactivity: The alkylating agent may not be reactive enough under the chosen conditions.
-
Solution: Switch from an alkyl chloride to a more reactive bromide or iodide. Alternatively, converting an alcohol to a triflate or tosylate can dramatically increase its electrophilicity. Using trichloroacetimidates with a Brønsted acid catalyst is another powerful method for introducing alkyl groups.[3][11]
-
-
Side Reactions/Decomposition: High temperatures can lead to the decomposition of sensitive substrates or reagents.
Part 3: Advanced Protocols & Methodologies
Here we provide detailed, actionable protocols for achieving high regioselectivity.
Protocol 1: General N1-Selective Alkylation via Steric Control
This protocol is a robust starting point for the N1-alkylation of 3-substituted pyrazoles. The combination of potassium carbonate and DMSO is particularly effective.[9]
Workflow Diagram:
Caption: Step-by-step workflow for N1-selective pyrazole alkylation.
Methodology:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the 3-substituted pyrazole (1.0 equiv).
-
Add anhydrous DMSO to form a solution or fine suspension.
-
Add finely ground, anhydrous potassium carbonate (K2CO3, 2.5 equiv).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equiv).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and carefully pour it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated pyrazole.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
PTC is an excellent method for reactions with poor solubility or when using solid bases, as it facilitates the transfer of the pyrazolate anion into the organic phase.[10][15]
Methodology:
-
In a round-bottom flask, combine the pyrazole (1.0 equiv), the alkylating agent (1.2 equiv), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Add an organic solvent (e.g., toluene or acetonitrile) and a solid base (e.g., anhydrous K2CO3 or KOH, 3.0 equiv).
-
Stir the biphasic mixture vigorously at a temperature between room temperature and 60 °C.
-
Monitor the reaction by TLC or LC-MS. PTC reactions are often significantly faster than their homogeneous counterparts.
-
Upon completion, filter off the solid base and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes general trends observed for the N-alkylation of a generic 3-R-5-H-pyrazole.
| Factor | Condition Favoring N1 (Thermodynamic) | Condition Favoring N2 (Kinetic) | Rationale |
| Sterics (C3-R) | Large, bulky group | Small group | A large R group at C3 sterically shields the adjacent N2 position.[1][3] |
| Base | Weaker bases (e.g., K2CO3, Cs2CO3) | Stronger, non-coordinating bases (e.g., NaH, LiHMDS) | Weaker bases allow for equilibrium, favoring the thermodynamic product. Strong bases cause rapid, irreversible deprotonation. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Non-polar (e.g., THF, Dioxane) | Polar solvents can better solvate the cation, creating a "freer" anion that can equilibrate.[9] |
| Temperature | Higher temperature (>60 °C) | Lower temperature (<0 °C to RT) | Higher temperatures provide the energy needed to overcome the activation barrier to the more stable product.[5] |
| Alkylating Agent | Sterically demanding (e.g., i-PrI, BnBr) | Sterically small (e.g., MeI) | Bulky electrophiles are more sensitive to the steric environment around the nitrogen atoms.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
Technical Support Center: Regioselective Synthesis of N-Substituted Pyrazoles
Welcome to the Technical Support Center for N-Substituted Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in pyrazole chemistry. The challenge of selectively functionalizing one of the two nitrogen atoms in an unsymmetrical pyrazole ring is a persistent hurdle in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the N-alkylation or N-arylation of pyrazoles. Each issue is presented with probable causes and actionable solutions, explained from a chemical principles perspective.
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers that is difficult to separate.
Probable Cause: This is the most frequent challenge in pyrazole synthesis and stems from the similar nucleophilicity and accessibility of the two ring nitrogen atoms.[1][2] The final isomeric ratio is a result of a delicate interplay between steric hindrance, electronics, and reaction conditions which are not sufficiently biased towards a single product.
Solutions & Optimization Strategies:
-
Re-evaluate Your Solvent Choice: The reaction medium can have a profound impact on regioselectivity.
-
For Cyclocondensation Reactions (e.g., from 1,3-dicarbonyls):
-
Switch to Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[3] These non-nucleophilic solvents do not compete with the hydrazine nucleophile, unlike standard alcohols such as ethanol which can lead to poor selectivity.[3]
-
Use Polar Aprotic Solvents: In condensations with arylhydrazines, solvents like N,N-dimethylacetamide (DMAc), DMF, or NMP can strongly favor the formation of a single regioisomer.[4][5]
-
-
For Direct N-Alkylation:
-
-
Modify the Base and Counter-ion: The nature of the pyrazolate salt has a significant influence on the site of alkylation.
-
Switching Selectivity: The choice of base can sometimes completely reverse the regiochemical outcome.[7] For example, using sodium hydride (NaH) can favor one isomer, while a different base might favor the other. It was found that using NaH instead of K₂CO₃ can prevent the formation of regioisomeric products in certain cases.[7] The cation's size and coordinating ability (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence which nitrogen of the pyrazolate anion is more accessible for alkylation.[7]
-
-
Leverage Steric Hindrance: This is one of the most powerful tools for directing regioselectivity.
-
On the Pyrazole: If possible, design your synthesis so that the substituents at the C3 and C5 positions have significantly different sizes. Alkylation will preferentially occur at the nitrogen atom adjacent to the smaller substituent.[1][8][9]
-
On the Alkylating Agent: Employ a sterically demanding alkylating agent. A classic strategy is to use bulky α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane or its bulkier analogues). The silyl group directs the alkylation to the less hindered nitrogen. This is a "masked" methylating strategy, as the silyl group can be subsequently removed via protodesilylation (e.g., with a fluoride source) to yield the N-methyl pyrazole with high selectivity.[10]
-
Decision Workflow for Tackling Regioisomer Mixtures
Caption: Decision tree for troubleshooting poor regioselectivity.
Problem 2: My N-alkylation reaction has stalled or is giving very low yields.
Probable Cause: Low yields can be attributed to several factors including poor nucleophilicity of the pyrazole, low reactivity of the alkylating agent, suboptimal reaction conditions, or decomposition of starting materials or products.
Solutions & Optimization Strategies:
-
Increase Pyrazole Nucleophilicity: An unactivated pyrazole may not be a strong enough nucleophile.
-
Base Selection: Ensure you are using a strong enough base to fully deprotonate the pyrazole N-H. Common choices include NaH, K₂CO₃, or cesium carbonate (Cs₂CO₃). The pKa of the pyrazole N-H is around 14, so the base should be sufficiently strong.
-
Catalyst Systems: For challenging arylations, transition-metal catalysis (e.g., copper or palladium-catalyzed N-arylation) can be highly effective.[11] For alkylations, acid-catalyzed methods using trichloroacetimidates as electrophiles can be a good alternative to base-mediated protocols, particularly if your substrate is base-sensitive.[8][9]
-
-
Enhance Alkylating Agent Reactivity:
-
If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups. For very unreactive systems, an alkyl triflate may be necessary.
-
Mechanism Check: For acid-catalyzed reactions with trichloroacetimidates, the mechanism may involve a carbocation intermediate.[8] If your electrophile contains a strongly electron-withdrawing group (like a nitro group), it can destabilize this intermediate and shut down the reaction.[8][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylation reactions require heating. If you are running the reaction at room temperature, try increasing the temperature (e.g., to 80 °C or reflux, solvent permitting). Monitor for potential side product formation at higher temperatures.
-
Concentration & Stoichiometry: Ensure the reaction is not too dilute. Check the stoichiometry; sometimes a slight excess (1.1-1.5 equivalents) of the alkylating agent is beneficial, but a large excess can lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in pyrazole N-substitution?
A1: The regiochemical outcome is primarily dictated by a balance of three factors:
-
Steric Effects: This is often the dominant factor. The electrophile will preferentially attack the less sterically hindered nitrogen atom.[1][8] The bulkiness of substituents at C3 and C5 of the pyrazole, as well as the size of the electrophile itself, are critical.[1]
-
Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) increase it. This can be exploited to direct substitution.
-
Reaction Conditions: The choice of solvent, base, and associated counter-ion can modulate the reactivity of the pyrazolate anion.[4][7] Chelation effects, where a substituent on the pyrazole coordinates to the base's cation, can block one nitrogen atom, thereby directing the electrophile to the other.[2][7]
Interplay of Controlling Factors
Caption: Key factors influencing N-substitution regioselectivity.
Q2: How can I reliably synthesize the N1-alkylated isomer?
A2: To favor substitution at the N1 position (the nitrogen adjacent to the C5 position), you should aim to make the N2 position less accessible or less reactive.
-
Steric Strategy: Ensure the substituent at C3 is significantly larger than the substituent at C5. The incoming electrophile will naturally favor the less crowded N1 position.[8]
-
Reagent-Control Strategy: Use a sterically bulky "masked" methylating reagent like (chloromethyl)triisopropylsilane (TIPS-CH₂Cl). The large TIPS group will force the reaction at the less hindered nitrogen. Subsequent removal of the silyl group reveals the methyl group.[10]
-
Condition-Control Strategy: For many 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO has been shown to be a reliable method for achieving regioselective N1-alkylation.[4][6]
Q3: Are there methods that favor the N2-alkylated isomer?
A3: Yes, although often more challenging. Directing substitution to the N2 position (adjacent to the C3 position) typically requires overriding the default steric preferences.
-
Chelation Control: If the C3 substituent has a coordinating group (e.g., a hydrazone), it can chelate with the metal cation of the base (e.g., Na⁺ from NaH).[2][7] This can sterically block the N1 position, forcing the alkylating agent to react at N2.
-
Catalyst Control: The use of specific Lewis acid catalysts, such as those based on magnesium, has been reported to direct alkylation towards the N2 position.[1]
-
Electronic Bias: Placing a strong electron-donating group at C5 and an electron-withdrawing group at C3 could, in principle, increase the nucleophilicity of N2 relative to N1, although this is often subordinate to steric effects.
Q4: My starting material is a 1,3-dicarbonyl. How do reaction conditions affect the regioselectivity of the initial pyrazole formation?
A4: When forming the pyrazole ring from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, reaction conditions are paramount.
-
Acidic vs. Basic Conditions: The regioselectivity can be inverted by changing the pH.[12] Under acidic conditions, the hydrazine's reactivity is altered. The initial attack of the substituted hydrazine can occur at either of the two carbonyl groups. The subsequent cyclization and dehydration steps determine the final product.
-
Solvent Effects: As mentioned in the troubleshooting section, the solvent plays a crucial role. Non-nucleophilic, hydrogen-bond-donating solvents like TFE can stabilize intermediates in a way that highly favors one reaction pathway over the other, leading to excellent regioselectivity.[3] In contrast, protic solvents like ethanol can lead to competitive reactions and poor selectivity.[3]
Key Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Formation Using Fluorinated Solvents
This protocol is adapted from methodologies that leverage fluorinated alcohols to enhance regioselectivity in the condensation of 1,3-dicarbonyls with hydrazines.[13]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3-5 mL) in a round-bottom flask equipped with a stir bar.
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Regioselective Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[13]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Summary of Factors Influencing Regioselectivity
| Factor | Influence on N1 vs. N2 Substitution | Key Considerations & References |
| Steric Hindrance | Primary determinant. Alkylation/arylation favors the N atom adjacent to the smaller substituent (C5 for N1, C3 for N2). | A bulky C3 group directs to N1. A bulky electrophile attacks the less hindered N.[1][8][9] |
| Solvent | Can dramatically switch selectivity. Fluorinated alcohols (TFE, HFIP) and polar aprotic solvents (DMAc, DMF) often give high selectivity. | EtOH can lead to poor selectivity. TFE/HFIP are non-nucleophilic and improve outcomes.[3][4] |
| Base / Counter-ion | Modulates pyrazolate reactivity. Can invert selectivity. Cation size (Li⁺, Na⁺, K⁺) and chelation ability are critical. | NaH vs. K₂CO₃ can yield different major products.[2][7] K₂CO₃/DMSO often favors N1.[4] |
| Electronic Effects | Secondary determinant. EWGs decrease nucleophilicity of adjacent N; EDGs increase it. | Can be used to fine-tune selectivity but is often overridden by sterics. |
| Catalyst | Enables alternative pathways. Transition metals (Pd, Cu) for N-arylation; Lewis acids (Mg-based) can direct to N2. | Provides routes for difficult transformations and can impart unique selectivity.[1][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting Guide: Navigating Common Purification Hurdles
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the purification of 4-Bromo-1-propyl-1H-pyrazole. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount for reliable downstream applications and regulatory compliance. This guide, structured in a flexible question-and-answer format, offers expert insights and field-proven protocols to address common challenges encountered during its purification.
This section directly addresses specific issues that may arise during the experimental purification of this compound, explaining the root causes and providing actionable solutions.
Question: My synthesized this compound is an oil, but literature suggests it should be a solid. How can I purify it?
Answer: The oily nature of your product indicates the presence of impurities that are depressing its melting point or residual solvent from the reaction workup. This compound is indeed a solid at room temperature.
-
Causality: Impurities, such as unreacted starting materials, regioisomers (e.g., 4-Bromo-2-propyl-2H-pyrazole), or reaction byproducts, can prevent the crystallization of the desired compound. Volatile solvents (e.g., DCM, ether) can also be trapped, leading to an oily appearance.
-
Troubleshooting Steps:
-
Thorough Solvent Removal: Initially, ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is known to be thermally stable.
-
Column Chromatography: This is the most robust method for purifying oily products and separating closely related impurities.[1] Since your product is an oil, a direct loading or a solution-loading technique onto a silica gel column is appropriate.
-
Trituration: If the amount of impurity is small, you can try trituration. This involves stirring the oil with a cold, non-polar solvent in which the desired product has poor solubility (e.g., cold hexanes or pentane). The impurities may dissolve, allowing the desired product to solidify.
-
Salt Formation: As pyrazoles are basic, you can form a crystalline salt by treating the crude oil with an acid like HCl or H₂SO₄.[1][2] This salt can often be purified by recrystallization and then neutralized with a base to regenerate the pure, solid pyrazole.[1]
-
Question: My TLC plate shows multiple spots after the reaction. How do I identify the product and remove the impurities?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm a mixture of compounds. The key is to identify which spot corresponds to your target molecule and then select an appropriate purification strategy.
-
Identification Strategy:
-
Co-spotting: Run a TLC plate where you spot the crude reaction mixture in one lane, the starting materials in adjacent lanes, and a "co-spot" (crude mixture and starting material in the same spot) in another. This will reveal if any of the "impurity" spots correspond to unreacted starting materials.[1]
-
Staining: Use different visualization techniques. While UV light is standard, stains like potassium permanganate or iodine can reveal impurities that are not UV-active.
-
Spectroscopic Analysis: If possible, perform a small-scale preparative TLC or a rapid column separation to isolate a minuscule amount of the main impurity for ¹H NMR or LC-MS analysis to help elucidate its structure.[1] Common impurities in N-alkylation of pyrazoles are often regioisomers, which can be challenging to separate.[1][3]
-
-
Purification Strategy:
Question: The purified this compound has a persistent yellow or brown color. How can I decolorize it?
Answer: Color in the final product typically arises from high-molecular-weight, conjugated impurities or degradation products that are present in trace amounts.
-
Causality: These colored impurities often have high polarity or are non-covalently adsorbed to the product.
-
Decolorization Methods:
-
Activated Charcoal Treatment: During recrystallization, dissolve the colored compound in the minimum amount of hot solvent. Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[5][6] The charcoal adsorbs the colored impurities.[1] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[5]
-
Silica Gel Plug Filtration: Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will often be retained at the top of the silica, while your less polar product elutes.[1]
-
Question: I'm having difficulty purifying my compound on a silica gel column; it's streaking badly and the recovery is low.
Answer: This is a classic issue when purifying basic compounds like pyrazoles on standard (slightly acidic) silica gel.
-
Causality: The lone pair on the pyridine-type nitrogen of the pyrazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption (low recovery) and peak tailing or streaking on TLC and the column.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, typically triethylamine (Et₃N), to your eluent system (e.g., 0.5-1% by volume).[7] This triethylamine will preferentially interact with the acidic sites on the silica, allowing your pyrazole to elute cleanly.[1]
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used. It lacks the acidic sites of silica gel and is often better suited for the chromatography of basic compounds.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for column chromatography?
A1: For N-alkylated bromopyrazoles, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective system is hexane/ethyl acetate.[1][4] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product, with clear separation from impurities.[1]
| Solvent System Components | Ratio (v/v) | Typical Application |
| Hexane / Ethyl Acetate | 95:5 to 70:30 | General purpose for moderately polar pyrazoles.[1][4] |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar pyrazoles or impurities. |
| Hexane / Acetone | 90:10 to 60:40 | Alternative to ethyl acetate, offers different selectivity.[5] |
Q2: How do I select the best solvent for recrystallization?
A2: The principle of recrystallization is based on differential solubility. The ideal solvent should dissolve your compound completely when hot (at boiling point) but poorly when cold (at room temperature or in an ice bath).[5][8]
-
Single Solvents: Test small amounts of your crude product in various solvents like ethanol, isopropanol, or ethyl acetate to find one that meets this criterion.[5][7]
-
Mixed-Solvent Systems: If no single solvent is ideal, use a mixed-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol). Then, add a hot "anti-solvent" (in which it is poorly soluble, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Allow this to cool slowly.[5][7]
Q3: What analytical techniques are best for confirming the purity of my final product?
A3: A combination of methods should be used to establish purity comprehensively.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying purity and detecting trace impurities.[][10] A single sharp peak on both methods is a strong indicator of high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure and can reveal the presence of impurities if their peaks are visible above the noise floor.[]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[]
-
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which should match the theoretical values for the pure compound.[]
Visualized Workflows and Protocols
General Purification Strategy
The following diagram illustrates a typical decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Logic for Impure Samples
Caption: Troubleshooting decision tree.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is the most universally applicable method for purifying this compound, especially from closely related impurities.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the product an Rf value of ~0.3-0.4 and provides good separation from all other spots.[1]
-
Expert Tip: If streaking is observed, re-run the TLC using an eluent containing 1% triethylamine.
-
-
Column Packing:
-
Select a glass column of an appropriate size (a general rule is to use 20 to 50 g of silica gel for every 1 g of crude material).[1]
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, using gentle air pressure or tapping to remove air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for oils or low-solubility solids, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, collecting the outflow in a series of test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Protocol 2: Purification by Recrystallization
This method is ideal if the impurities have significantly different solubility profiles from the desired product and if the crude product is already substantially pure and solid.
-
Solvent Selection:
-
Place a small amount of the crude solid into several test tubes.
-
Add a small amount of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.
-
Heat the tubes to the boiling point of the solvent. An ideal solvent will fully dissolve the solid when hot.
-
Allow the tubes to cool to room temperature, then place them in an ice bath. The best solvent will be one in which a large amount of crystalline solid forms upon cooling.[5]
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to just fully dissolve the solid.[5] Adding excess solvent will reduce the final yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts) or if activated charcoal was used for decolorization, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask.[6]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[8]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product.[5][6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals thoroughly, either by air-drying on the filter paper or in a desiccator under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Identity determination and purity testing [chemcon.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed to help you navigate the common challenges associated with this powerful C-C bond-forming reaction, specifically addressing the issue of low product yield. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to provide you with a comprehensive troubleshooting resource.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] However, the unique electronic properties of heteroaromatic systems like pyrazoles can introduce specific challenges. This guide is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.
I. Understanding the Core Problem: Why is My Bromo-pyrazole Suzuki Coupling Failing?
Q1: I'm observing significant amounts of my starting bromo-pyrazole at the end of the reaction, alongside some desired product. What's the likely cause?
This scenario points towards an inefficient catalytic cycle. The primary culprits are often related to the catalyst's activity or stability. Here's a breakdown of potential issues:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[3]
-
Ligand Issues: The chosen phosphine ligand might be inappropriate for the specific bromo-pyrazole substrate, leading to slow oxidative addition or reductive elimination.[4]
-
Substrate-Related Inhibition: Pyrazoles, especially those with unprotected N-H groups, can act as ligands for the palladium center, effectively poisoning the catalyst and hindering its activity.[5] This is a critical consideration for this class of substrates.
Q2: My bromo-pyrazole is consumed, but the yield of the desired coupled product is low. What are the common side reactions?
When the starting material is consumed but the product yield is low, undesired side reactions are the likely cause. For bromo-pyrazoles in Suzuki couplings, the most prevalent side reactions include:
-
Protodehalogenation (or Hydrodehalogenation): This is the replacement of the bromine atom on the pyrazole ring with a hydrogen atom.[6] This can occur if the transmetalation step is slow, allowing for competing pathways where a hydride source (which can be the solvent, base, or impurities) reacts with the palladium intermediate.[3][7]
-
Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its conversion back to the corresponding arene.[8][9] This is particularly common with heteroaryl boronic acids.[8]
-
Homocoupling: This side reaction can occur in two ways: the coupling of two boronic acid molecules or the coupling of two bromo-pyrazole molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[3][10]
Below is a flowchart to guide your initial troubleshooting efforts:
Caption: General troubleshooting workflow for low-yield Suzuki couplings.
II. Catalyst and Ligand Selection: The Heart of the Reaction
Q3: What are the best initial catalyst and ligand choices for a bromo-pyrazole Suzuki coupling?
For bromo-pyrazoles, which are relatively electron-rich heteroaromatics, the oxidative addition step can be challenging. Therefore, using electron-rich and sterically bulky phosphine ligands is a good starting point. These ligands promote the formation of the active catalytic species and accelerate the oxidative addition and reductive elimination steps.[4]
| Catalyst System | Ligand Type | Key Advantages | When to Use |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for many heteroaromatic couplings, good general starting point.[11] | Initial screening for a wide range of bromo-pyrazoles. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Highly active, often effective for challenging substrates.[5] | When SPhos gives low conversion or for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Robust and often effective for heteroaromatic couplings.[12] | Good alternative if Buchwald ligands are not performing well. |
| PEPPSI-iPr | NHC Precatalyst | Highly stable and active, particularly for less reactive halides.[3] | For challenging couplings, especially with aryl chlorides, but can be effective for bromides too. |
Experimental Protocol: General Screening Conditions for Bromo-pyrazole Suzuki Coupling
-
To a dry reaction vial, add the bromo-pyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium precatalyst (1-5 mol%) and ligand (1.1-1.2 times the Pd amount if not using a precatalyst).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Q4: My reaction is still sluggish even with a good ligand. What else can I do to improve catalyst performance?
If you are still facing issues, consider the following:
-
N-H Protection: If your pyrazole has an unprotected N-H group, this is a likely source of catalyst inhibition.[5] Protecting this nitrogen with a suitable group (e.g., Boc, SEM) can dramatically improve yields.[13]
-
Precatalyst Choice: Using a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can lead to more consistent and reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3] These precatalysts are designed for clean and efficient generation of the active Pd(0) species.
III. The Supporting Cast: Base, Solvent, and Temperature
Q5: How do I choose the right base for my bromo-pyrazole Suzuki coupling?
The base plays a critical role in the transmetalation step and its strength and solubility can significantly impact the reaction outcome.
| Base | Solvent System | Comments |
| K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | Common and effective for many Suzuki couplings.[14] The aqueous phase is often necessary for these inorganic bases to function. |
| K₃PO₄ | Toluene, Dioxane (often with water) | A stronger base that can be effective when carbonates fail.[5] |
| Cs₂CO₃ | Toluene, Dioxane, THF | A strong and highly soluble base, often used for challenging couplings.[4] |
| Organic Bases (e.g., Et₃N) | Anhydrous solvents (e.g., DMF, DMAc) | Can be used but are generally less common for standard Suzuki couplings. May be useful in specific cases to avoid protodeboronation. |
Q6: What is the best solvent system, and how important is degassing?
The choice of solvent depends on the solubility of your substrates and the chosen base. Common solvent systems are mixtures of an organic solvent and water.[14]
-
Common Solvent Systems: Toluene/water, dioxane/water, and 2-MeTHF/water are excellent starting points.[7][14]
-
Degassing is CRITICAL: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.[3][10] It is imperative to thoroughly degas your solvents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[14]
Q7: What is the optimal reaction temperature?
Most Suzuki couplings are run at elevated temperatures, typically between 80 °C and 110 °C.[14] However, if you are observing significant decomposition of your starting materials or product, or if you suspect catalyst deactivation, lowering the temperature and extending the reaction time may be beneficial. Conversely, if the reaction is sluggish, a moderate increase in temperature may improve the rate.
IV. Troubleshooting Specific Side Reactions
Q8: I'm seeing a lot of the dehalogenated pyrazole. How can I minimize this?
Protodehalogenation suggests that the transmetalation step is slow relative to competing reduction pathways.[3] To address this:
-
Use a More Electron-Rich and Bulky Ligand: Ligands like SPhos or XPhos can accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps, which can help the desired coupling outcompete the dehalogenation pathway.[5][11]
-
Increase the Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation and reductive elimination steps over the unimolecular decomposition pathways that can lead to dehalogenation.
-
Change the Base: A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step.[4][5]
-
Consider the Boron Reagent: Using a more reactive boronic acid derivative, such as a boronic ester (e.g., a pinacol ester), can sometimes facilitate a faster transmetalation.
Q9: My boronic acid seems to be decomposing (protodeboronation). What can I do?
Protodeboronation is a common issue, especially with electron-deficient or heteroaromatic boronic acids.[1][8]
-
Use Milder Conditions: Lowering the reaction temperature or using a milder base can sometimes reduce the rate of protodeboronation.
-
Use a More Stable Boron Reagent: Organotrifluoroborates or MIDA boronates are often more stable than the corresponding boronic acids and can be used in a "slow release" strategy to maintain a low concentration of the active boronic acid in solution, thus minimizing decomposition.[8]
-
Minimize Water: While some water is often necessary for inorganic bases, excessive amounts can promote protodeboronation. Try to find the optimal balance for your specific system.
Q10: I'm observing homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][10]
-
Rigorous Degassing: This is the most crucial step to prevent homocoupling.[10][14] Ensure your solvents and the reaction headspace are free of oxygen.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available to promote homocoupling.[3]
V. Advanced Troubleshooting and Optimization
Q11: I've tried everything, and my yield is still low. What are my next steps?
If you've systematically worked through the common troubleshooting steps, it may be time for a more comprehensive optimization screen.
Caption: Systematic optimization workflow for Suzuki coupling.
A design of experiments (DoE) approach can be highly effective in identifying the optimal combination of factors. Consider screening a matrix of different ligands, bases, solvents, and temperatures.
Q12: Are there any specific considerations for substituted bromo-pyrazoles?
Yes, the position of the bromine atom and the nature of other substituents on the pyrazole ring can have a significant impact.
-
Steric Hindrance: Substituents near the bromine atom can hinder oxidative addition. In such cases, using a less bulky ligand might be beneficial to allow the catalyst to access the C-Br bond. However, bulky ligands are often needed to promote reductive elimination, so a careful balance must be found.[15]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can make the C-Br bond more susceptible to oxidative addition, potentially allowing for milder reaction conditions. Conversely, electron-donating groups can make the reaction more challenging.[16]
-
Positional Isomers: The reactivity of bromo-pyrazoles can vary depending on the position of the bromine atom (e.g., 3-bromo vs. 4-bromo vs. 5-bromo). 3-Bromo-pyrazoles, for instance, may react faster than 4-bromo-pyrazoles.[5]
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your bromo-pyrazole Suzuki coupling reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing dehalogenation in cross-coupling of 4-bromo-pyrazoles
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dehalogenation during the cross-coupling of 4-bromo-pyrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity.
Introduction: The Challenge of Dehalogenation
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, when working with N-heterocyclic halides like 4-bromo-pyrazoles, a common and frustrating side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[1][2] This byproduct reduces the yield of your desired coupled product and introduces purification challenges.[1] This guide will walk you through the common causes of dehalogenation and provide systematic solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the dehalogenated pyrazole in my Suzuki-Miyaura coupling. What's going on?
A1: This is a classic problem, particularly with electron-deficient or N-heterocyclic substrates.[3] The core of the issue lies in the competition between the desired catalytic cycle and a parasitic dehalogenation pathway. Several factors can tip the balance in favor of the unwanted side reaction.
Possible Causes & Solutions:
-
Ligand Choice: The ligand on your palladium catalyst is critical. Insufficiently bulky or electron-rich ligands can lead to a slower rate of reductive elimination for the desired product, giving the dehalogenation pathway more time to occur.[2][4]
-
Base Selection: The base can be a double-edged sword. While necessary to activate the boronic acid, strong bases, especially alkoxides like NaOtBu, can promote hydrodehalogenation.[1][4]
-
Solvent & Hydride Sources: Protic solvents (like alcohols) or even trace amounts of water can act as a hydride source, leading to dehalogenation.[1][6] The solvent can be oxidized by the palladium complex to generate hydride species that fuel the unwanted pathway.[2]
-
Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[4]
-
Recommendation: Try running the reaction at a lower temperature. If the reaction becomes too sluggish, a more active catalyst system (e.g., using a more advanced ligand) may be necessary to achieve good conversion at a milder temperature.[4]
-
Q2: My 4-bromo-pyrazole has an unprotected N-H group. Could this be contributing to dehalogenation?
A2: Absolutely. An unprotected N-H on the pyrazole ring can significantly complicate cross-coupling reactions and often leads to increased dehalogenation.[8][9]
Mechanism of Interference:
The acidic proton on the pyrazole nitrogen can be deprotonated by the base in the reaction mixture. This deprotonation increases the electron density of the pyrazole ring, making it more susceptible to certain side reactions. Furthermore, the resulting pyrazolate anion can coordinate to the palladium center, potentially interfering with the catalytic cycle.
Solutions:
-
N-Protection: Protecting the pyrazole nitrogen is a highly effective strategy to suppress dehalogenation.[8]
-
Recommended Protecting Groups:
-
BOC (tert-butyloxycarbonyl): This group has been shown to effectively suppress dehalogenation. Interestingly, under certain Suzuki coupling conditions, the BOC group can be cleaved in situ, providing the unprotected product directly.[8]
-
SEM (2-(trimethylsilyl)ethoxymethyl): This is a robust protecting group that is stable under typical Suzuki-Miyaura conditions.[8]
-
-
Q3: I'm performing a Heck coupling with a 4-bromo-pyrazole and observing dehalogenation. Are the solutions similar to the Suzuki reaction?
A3: While the specifics of the catalytic cycle differ, the underlying principles for preventing dehalogenation are quite similar. The key is to promote the desired C-C bond formation (migratory insertion and β-hydride elimination in the Heck reaction) over pathways that lead to the formation of a palladium-hydride species and subsequent reductive elimination of the dehalogenated pyrazole.
Troubleshooting Heck Couplings:
-
Ligand Effects: As with Suzuki couplings, the choice of ligand is crucial. For Heck reactions, phosphine ligands are commonly used. If you are observing dehalogenation with a standard ligand like PPh₃, consider moving to a more specialized ligand.
-
Base and Solvent: The base and solvent system remains a critical consideration. The use of strong bases and protic solvents should be carefully evaluated.
-
Temperature: Heck reactions often require elevated temperatures.[10] However, excessively high temperatures can accelerate dehalogenation. It's a matter of finding the "sweet spot" that allows for a reasonable reaction rate without significant byproduct formation. Microwave heating can sometimes be beneficial, allowing for rapid heating to the target temperature which may improve reaction kinetics and selectivity.[11][12]
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which the desired and undesired pathways diverge.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Summary Tables for Quick Reference
Table 1: Ligand and Base Selection Guide for Suzuki-Miyaura Coupling
| Issue | Parameter | Poor Choice (Favors Dehalogenation) | Recommended Alternative | Rationale |
| High Dehalogenation | Ligand | PPh₃ | SPhos, XPhos, RuPhos, NHC Ligands | Bulky, electron-rich ligands accelerate reductive elimination of the desired product.[4] |
| High Dehalogenation | Base | NaOtBu, K OtBu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker inorganic bases are less likely to promote hydrodehalogenation pathways.[3][4] |
Table 2: Solvent and Temperature Effects
| Parameter | Condition Favoring Dehalogenation | Recommended Condition | Rationale |
| Solvent | Protic solvents (e.g., alcohols), wet solvents | Anhydrous aprotic solvents (e.g., dioxane, toluene, THF) | Minimizes the presence of hydride sources.[3][7] |
| Temperature | Excessively high temperatures | Lowest effective temperature | High temperatures can increase the rate of the dehalogenation side reaction.[4] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a 4-Bromo-N-BOC-pyrazole
This protocol provides a starting point for the Suzuki-Miyaura coupling of a challenging 4-bromo-pyrazole substrate, incorporating best practices to minimize dehalogenation.
Materials:
-
4-Bromo-N-BOC-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-N-BOC-pyrazole, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk flask, followed by the remaining solvent.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Optimized Suzuki-Miyaura workflow.
By systematically addressing the factors of ligand, base, solvent, and temperature, and by considering the use of N-protection, you can significantly suppress dehalogenation and improve the outcome of your cross-coupling reactions with 4-bromo-pyrazoles.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cem.de [cem.de]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Pyrazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success rate of this critical C-N bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a 4-halopyrazole is giving low to no yield. What are the most common culprits?
Low conversion in the amination of pyrazoles can stem from several factors, often related to the electronic nature of the pyrazole ring and potential catalyst inhibition.[1] The primary areas to investigate are:
-
Catalyst System (Palladium Source & Ligand): The choice here is paramount. Pyrazoles can act as N-heterocyclic ligands themselves and coordinate to the palladium center, leading to catalyst deactivation.[2] Using a pre-formed, well-defined precatalyst is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][3]
-
Ligand Selection: Standard phosphine ligands may not be optimal. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or specific N-heterocyclic carbene (NHC) ligands are often required to promote the reaction with challenging heteroaryl halides like pyrazoles.[4][5][6][7] These ligands help to stabilize the active catalytic species and facilitate the crucial reductive elimination step.[4][8]
-
Base Selection: The choice of base is critical and highly context-dependent.[9] While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups on your substrates.[3][10] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance.[3] For substrates with protic functional groups, bases like LHMDS can be advantageous.[10]
-
Solvent: The reaction solvent influences the solubility of the base and the stability of the catalytic intermediates.[3] Common solvents include toluene, dioxane, and THF.[3][11] It's important to use anhydrous, degassed solvents to prevent catalyst deactivation.
Q2: I'm observing significant hydrodehalogenation of my halopyrazole starting material. How can I minimize this side reaction?
Hydrodehalogenation, where the halogen on the pyrazole is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[4] This often occurs via β-hydride elimination from the palladium-amido intermediate, particularly with primary amines that have β-hydrogens.[4][12]
To mitigate this:
-
Ligand Choice: Employing bulky ligands can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination to form the C-N bond.[4][5]
-
Amine Structure: If possible, using an amine that lacks β-hydrogens can completely prevent this side reaction.[13][14]
-
Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes disfavor the hydrodehalogenation pathway.
Q3: Can I use an unprotected pyrazole in the Buchwald-Hartwig amination, or is N-protection necessary?
The free N-H group on the pyrazole ring can complicate the reaction in several ways:[2]
-
Competitive N-arylation: The pyrazole N-H can itself undergo amination, leading to undesired dimers or polymers.[2]
-
Catalyst Inhibition: The pyrazole can act as a ligand and coordinate to the palladium catalyst, potentially deactivating it.[2]
-
Deprotonation: The base can deprotonate the pyrazole N-H, which can interfere with the catalytic cycle.
While there are reports of successful aminations with unprotected pyrazoles,[15] N-protection is generally recommended for more reliable and higher-yielding reactions, especially during initial optimizations. Common protecting groups like benzyl (Bn) or trityl can be effective.[13][14]
Troubleshooting Guide
Problem: Low Yield with Primary Amines
| Potential Cause | Explanation | Recommended Solution |
| β-Hydride Elimination | Primary amines with β-hydrogens are prone to this side reaction, leading to hydrodehalogenation of the pyrazole.[4][12] | Use a bulky, electron-rich ligand like BrettPhos, which is specifically designed for primary amines.[1][10] Consider using LiHMDS as the base, which can improve tolerance for protic groups.[10] |
| Catalyst Deactivation | The primary amine can coordinate too strongly to the palladium center, inhibiting the catalytic cycle. | Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species. Ensure rigorous exclusion of air and moisture. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. High temperatures (>80 °C) are often required for halopyrazoles.[13][16] |
Problem: Reaction Failure with Aryl Chlorides
| Potential Cause | Explanation | Recommended Solution |
| Difficult Oxidative Addition | Aryl chlorides are less reactive than bromides or iodides, making the initial oxidative addition step more challenging.[3][17] | Use a highly active catalyst system. Bulky, electron-rich phosphine ligands like XPhos or certain N-heterocyclic carbene (NHC) ligands are often necessary.[1][18] Consider using a G3 or G4 precatalyst for efficient generation of the active Pd(0) species.[3] |
| Inappropriate Base | The base may not be strong enough to facilitate the catalytic cycle with the less reactive aryl chloride. | A strong base like NaOtBu is often required.[3] However, ensure it is compatible with other functional groups in your molecules. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 4-Bromopyrazole with a Secondary Amine
-
Reaction Setup: In a glovebox, add the N-protected 4-bromopyrazole (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), RuPhos ligand (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the secondary amine (1.2 mmol) and anhydrous, degassed toluene (2 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyrazole.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the key steps and the competing β-hydride elimination side reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in the Buchwald-Hartwig amination of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-propyl-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Bromo-1-propyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We provide in-depth, field-proven insights into potential challenges, troubleshooting strategies, and scalable protocols to ensure a safe, efficient, and robust process.
The synthesis of this compound is typically approached via a two-step sequence: the electrophilic bromination of the pyrazole heterocycle, followed by the N-alkylation to introduce the propyl group. While straightforward on paper, scaling this process introduces significant challenges related to reaction control, regioselectivity, purification, and safety. This document addresses these critical aspects in a practical question-and-answer format.
Recommended Synthetic Workflow
The most reliable and scalable synthetic route involves the initial bromination of 1H-pyrazole to form the 4-bromo intermediate, followed by a regioselective N-alkylation. This sequence is generally preferred because the electron-withdrawing effect of the bromine atom can help control the subsequent alkylation step, and it avoids handling N-propylpyrazole, which can present different reactivity and selectivity challenges during bromination.
Caption: Recommended two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis.
Question 1: My bromination of 1H-pyrazole is giving low yields and forming multiple byproducts, including di-brominated species. What is happening and how can I fix it?
Answer: This is a classic problem of over-reaction and is common when scaling up electrophilic aromatic substitutions. The pyrazole ring is electron-rich and highly activated towards electrophilic attack, making the initial bromination at the C4 position very fast.[1][2] However, the resulting 4-bromopyrazole is still reactive enough to undergo a second bromination, typically at the C3 or C5 position, if excess brominating agent or localized "hot spots" of high concentration are present.
Causality & Solution:
-
Poor Reagent Control: On a large scale, slow and controlled addition of the brominating agent is critical. Dumping the reagent in all at once will create localized areas of high concentration, promoting di-bromination.
-
Solution: Use a syringe pump or a pressure-equalizing dropping funnel for slow, subsurface addition of the brominating agent (e.g., liquid bromine) to a well-stirred solution of the pyrazole. This ensures rapid dispersion and minimizes side reactions.
-
-
Temperature Excursion: Bromination is an exothermic reaction.[3] A rise in temperature will significantly increase the rate of the second bromination.
-
Solution: Maintain strict temperature control, typically between 0-10 °C, using an efficient cooling system (e.g., a chiller with a jacketed reactor). Monitor the internal temperature, not just the bath temperature.
-
-
Stoichiometry: Using more than one equivalent of the brominating agent is the most direct cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. It is often better to have a small amount of unreacted starting material, which is easier to separate than the di-bromo byproduct.
-
Caption: Decision tree for troubleshooting low yields in the bromination step.
Question 2: During the N-alkylation of 4-bromo-1H-pyrazole, I am getting a significant amount of the undesired N2-propyl isomer. How can I improve the regioselectivity for the N1 position?
Answer: This is a fundamental challenge in pyrazole chemistry. The pyrazole anion is an ambident nucleophile, and alkylation can occur at either nitrogen. The ratio of N1 to N2 isomers is influenced by steric hindrance, the nature of the counter-ion, and the solvent.[4][5]
Causality & Solution:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the C5 substituent). However, with a simple C5-H, this effect is minimal. The substituent at C3 has the largest influence. For 4-bromopyrazole, the primary factor becomes the reaction conditions.
-
Counter-ion and Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, NMP): These solvents solvate the cation (e.g., K⁺, Na⁺) effectively, leading to a "freer" pyrazolate anion. This often favors attack at the more electronically dense N2 position, leading to poor selectivity.[6]
-
Polar Protic or Less Polar Solvents (e.g., Acetone, Toluene): In these solvents, there is stronger ion pairing between the pyrazolate anion and the cation. This cation can associate more closely with the N2 position, sterically blocking it and directing the incoming alkylating agent to the N1 position.[5]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like KOH in a solvent like toluene is an excellent scale-up strategy.[7] The bulky quaternary ammonium cation effectively shields the N2 position, leading to high N1 selectivity.
-
Recommended Scale-Up Condition for High N1 Selectivity:
-
Reagents: 4-Bromo-1H-pyrazole (1.0 eq.), 1-Bromopropane (1.1-1.3 eq.), Potassium Carbonate (K₂CO₃, 1.5 eq.) or Potassium Hydroxide (KOH, 2.0 eq.).
-
Solvent: Acetone or Toluene.
-
Catalyst (Optional but recommended): TBAB (0.05 eq.) if using KOH/Toluene.
-
Temperature: 25-60 °C. This provides a good balance of reaction rate and selectivity.
Question 3: My final product, this compound, is an oil, and purification by column chromatography is not feasible on a large scale. What are my options?
Answer: Relying on chromatography for multi-kilogram purification is economically and practically challenging. Alternative, scalable purification methods are essential.
Viable Scale-Up Purification Strategies:
-
Vacuum Distillation: As a low-molecular-weight, neutral molecule, this compound is an excellent candidate for vacuum distillation. This is the preferred method for large-scale purification of liquid products. You will need to determine the boiling point under reduced pressure.
-
Acid-Base Extraction/Salt Formation: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[8]
-
Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, MTBE). Wash the solution with a dilute aqueous acid (e.g., 1M HCl). The basic impurities and any unreacted 4-bromopyrazole will partition into the aqueous layer. Wash with aqueous bicarbonate to remove acidic impurities, followed by a brine wash. This extractive workup can significantly improve purity.
-
Salt Crystallization: It may be possible to form a crystalline salt (e.g., hydrochloride, hydrobromide) of the product, isolate it by filtration, and then neutralize it back to the free base. This is a powerful purification technique if a stable, crystalline salt can be formed.[8]
-
-
Trituration/Anti-Solvent Crystallization: Even if the product is an oil at room temperature, it may solidify at lower temperatures or in the presence of a non-polar "anti-solvent."
-
Protocol: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ether). Slowly add a non-polar anti-solvent (e.g., hexane, heptane) while stirring and cooling. If impurities are more soluble in the solvent mixture, the product may precipitate or crystallize. One user on a forum reported success in solidifying an oily 4-bromopyrazole by triturating with n-hexane and cooling.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: Both have pros and cons.
-
Elemental Bromine (Br₂):
-
Pros: High atom economy (less waste), lower cost per mole of bromine.
-
Cons: Extremely hazardous, corrosive, and toxic liquid that requires specialized handling equipment (e.g., sealed reactors, scrubbers for off-gassing HBr).[10] The reaction generates HBr as a byproduct, which must be neutralized.
-
-
N-Bromosuccinimide (NBS):
-
Pros: Solid, easier, and safer to handle than liquid bromine.[11] The reaction is often cleaner with fewer byproducts.
-
Cons: Poor atom economy (generates succinimide as a byproduct which must be removed), significantly more expensive. The succinimide byproduct can complicate workup on a large scale.
-
Verdict for Scale-Up: For large industrial-scale production, elemental bromine is almost always chosen due to its cost-effectiveness, despite the higher engineering and safety requirements.[12] For pilot-scale or high-value pharmaceutical manufacturing where safety and process simplicity are paramount, NBS can be a viable option. Developing a process using in-situ bromine generation from HBr and an oxidant in a flow reactor is a modern, safer alternative to using bulk Br₂.[3]
Q2: What are the most critical safety considerations for this process at scale?
A: Safety is the primary concern.
-
Bromine Handling: Bromine causes severe burns and is toxic upon inhalation.[10] All transfers must be done in a closed system. A caustic scrubber (e.g., sodium hydroxide or sodium thiosulfate solution) must be in place to neutralize any vented Br₂ or HBr gas.[13]
-
Exotherm Management: Both the bromination and alkylation steps can be exothermic. A robust reactor cooling system and emergency quench plan (e.g., a pre-chilled solvent charge) are mandatory. Real-time temperature monitoring is essential.
-
Alkylating Agents: 1-Bromopropane is a toxic and potentially carcinogenic alkylating agent. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated area or closed system.
-
Pressure Build-up: The bromination step generates HBr gas. The reactor must be properly vented through a scrubber system to avoid pressure build-up.
Q3: How does the choice of base and solvent critically impact the N-alkylation step?
A: The base deprotonates the pyrazole NH, and the solvent mediates the subsequent nucleophilic attack.
-
Base:
-
Strong Bases (NaH, LiHMDS): Very effective but are flammable, moisture-sensitive, and difficult to handle at scale. They also generate gaseous hydrogen, which requires careful management.
-
Carbonates (K₂CO₃, Cs₂CO₃): Safer, easier to handle solids. They are effective, especially in polar aprotic solvents like acetone or DMF, and are a common choice for industrial processes.[7]
-
Hydroxides (NaOH, KOH): Inexpensive and effective, especially under Phase-Transfer Catalysis (PTC) conditions.[7] They generate water as a byproduct, which may affect the reaction in some solvents but is manageable.
-
-
Solvent: As discussed in the troubleshooting section, the solvent is key for controlling regioselectivity. For high N1 selectivity, acetone with K₂CO₃ or toluene with KOH/TBAB are excellent choices for scale-up.[5][7] Avoid DMF if N2-isomer formation is a problem.
Q4: Can the order of steps be reversed (alkylation first, then bromination)? What are the implications?
A: Yes, the synthesis can be reversed. However, it presents different challenges.
-
Alkylation First: N-propylation of 1H-pyrazole would be the first step. This reaction also produces a mixture of N1 and N2 isomers, although for the parent pyrazole, the N1 isomer (1-propylpyrazole) is typically the major product.
-
Bromination of 1-propylpyrazole: The subsequent bromination of 1-propylpyrazole would then be performed. The propyl group is weakly activating, and the reaction will still proceed readily at the C4 position.
-
Implications for Scale-Up:
-
Purification: You would need to purify the 1-propylpyrazole from its N2 isomer before the bromination step. Separating these isomers can be difficult.
-
Overall Yield: Any losses incurred during the initial isomer separation will lower the overall process yield.
-
Scalable Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-pyrazole
| Parameter | Value | Justification |
| Reactants | 1H-Pyrazole (1.0 eq.), Liquid Bromine (1.05 eq.) | Using liquid Br₂ is more atom-economical for scale-up.[12] A slight excess ensures full conversion of the starting material. |
| Solvent | Acetic Acid or Water | Acetic acid is a common solvent. Water can also be used, which is a greener option.[14] |
| Temperature | 0-10 °C | Critical for controlling exotherm and minimizing over-bromination.[15] |
| Reaction Time | 2-4 hours | Reaction is typically fast but should be monitored by GC or TLC for completion. |
| Typical Yield | 85-95% | High yields are expected under controlled conditions. |
| Purity (Crude) | >95% | The main impurity is typically starting material if <1.0 eq. Br₂ is used. |
Step-by-Step Procedure:
-
Charge a jacketed glass-lined reactor with 1H-pyrazole (1.0 kg, 14.68 mol) and glacial acetic acid (8 L).
-
Begin aggressive stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate, sealed container, measure liquid bromine (2.45 kg, 0.78 L, 15.42 mol, 1.05 eq.).
-
Using a peristaltic pump with Teflon® tubing, add the bromine subsurface to the pyrazole solution over 2-3 hours. CRITICAL: Monitor the internal temperature and ensure it does not exceed 10 °C. The addition will generate HBr gas, which must be vented through a caustic scrubber.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of 1H-pyrazole via GC-MS or TLC.
-
Once complete, slowly and carefully quench the reaction by adding it to a stirred solution of sodium bisulfite (10% w/v, ~5 L) to destroy any excess bromine.
-
Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide until the pH is 7-8. CAUTION: This is highly exothermic; maintain cooling.
-
The product will precipitate as a white solid. Cool the slurry to 0-5 °C, hold for 1 hour, and then filter.
-
Wash the filter cake with cold water (3 x 2 L) until the washes are neutral.
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Synthesis of this compound
| Parameter | Value | Justification |
| Reactants | 4-Bromo-1H-pyrazole (1.0 eq.), 1-Bromopropane (1.2 eq.), K₂CO₃ (1.5 eq.) | K₂CO₃ is a safe and effective base for scale-up. A slight excess of the alkylating agent drives the reaction to completion.[7] |
| Solvent | Acetone | A good solvent for this reaction that favors N1 selectivity and is easily removed. |
| Temperature | 50-55 °C (Reflux) | Provides a reasonable reaction rate without significant side reactions. |
| Reaction Time | 6-12 hours | Reaction progress should be monitored. |
| Typical Yield | 80-90% | Good yields are achievable with this method. |
| Purity (Crude) | >90% | Main impurities are excess 1-bromopropane and potentially a small amount of N2 isomer. |
Step-by-Step Procedure:
-
Charge the jacketed reactor with 4-Bromo-1H-pyrazole (1.0 kg, 6.8 mol), finely milled potassium carbonate (1.41 kg, 10.2 mol), and acetone (10 L).
-
Begin stirring to create a slurry.
-
Add 1-bromopropane (1.0 kg, 0.75 L, 8.16 mol) to the reactor.
-
Heat the mixture to a gentle reflux (approx. 50-55 °C) and hold for 6-12 hours.
-
Monitor the reaction for the disappearance of 4-Bromo-1H-pyrazole by GC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the cake with acetone (2 x 1 L).
-
Combine the filtrate and washes and concentrate under reduced pressure (rotary evaporator) to remove the acetone.
-
The crude product will be an oil. Dissolve the oil in ethyl acetate (8 L) and wash with water (2 x 4 L) and then saturated brine (1 x 4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the oil by vacuum distillation to obtain the final product.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Bromination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Page loading... [wap.guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Characterization of N-propyl Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their vast therapeutic potential and diverse applications. The structural integrity of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for their unambiguous characterization. This guide provides an in-depth comparison of the 13C NMR spectral data of N-propyl substituted pyrazoles, offering field-proven insights into the structural elucidation of these important heterocyclic compounds.
The Decisive Role of 13C NMR in Pyrazole Chemistry
While 1H NMR provides valuable information about the proton environment, 13C NMR spectroscopy offers a direct window into the carbon framework of a molecule. Its larger chemical shift dispersion (typically 0-220 ppm) minimizes signal overlap, a common challenge in the 1H NMR of complex molecules.[1] This is particularly crucial for distinguishing between isomers of N-propyl substituted pyrazoles, where subtle differences in the electronic environment of the pyrazole ring carbons can be definitively identified.
The position of the N-propyl group, as well as other substituents on the pyrazole ring, significantly influences the chemical shifts of the ring carbons (C3, C4, and C5). Understanding these substituent effects is key to accurate structure determination.
Experimental Protocol: Acquiring High-Quality 13C NMR Data
To ensure the reliability and reproducibility of 13C NMR data, a standardized experimental protocol is essential. The following is a self-validating system for the characterization of N-propyl substituted pyrazoles.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-50 mg of the N-propyl substituted pyrazole derivative.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
-
Internal Standard: For quantitative analysis, the addition of an internal standard is recommended. Tetramethylsilane (TMS) is a common reference standard for 1H and 13C NMR.[2]
NMR Instrument Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Flip Angle: A 30° pulse angle is a good compromise between signal intensity and relaxation time. For quantitative measurements, a 90° pulse with a longer relaxation delay is necessary to ensure full relaxation of all carbon nuclei.[1]
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the carbon nuclei in the molecule.[1][3][4]
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[5][6]
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for a series of N-propyl substituted pyrazoles, compiled from various sources. These values serve as a valuable reference for identifying and distinguishing between different isomers.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH2 (ppm) | CH2 (ppm) | CH3 (ppm) | Solvent |
| 1-Propyl-1H-pyrazole | ~138.5 | ~105.2 | ~129.0 | ~52.0 | ~24.0 | ~11.5 | CDCl3 |
| 1-Propyl-3-methyl-1H-pyrazole | ~147.8 | ~104.5 | ~128.8 | ~51.5 | ~24.2 | ~11.6 | CDCl3 |
| 1-Propyl-5-methyl-1H-pyrazole | ~138.0 | ~106.0 | ~138.0 | ~50.8 | ~24.0 | ~11.4 | CDCl3 |
Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.
Understanding the Substituent Effects
The electronic environment of the pyrazole ring is significantly influenced by the position of the N-propyl group and any other substituents present.
-
N1-Substitution: The N-propyl group at the N1 position generally leads to a downfield shift of the adjacent C5 carbon and a smaller effect on the C3 carbon compared to the unsubstituted pyrazole.[5][6]
-
C3/C5-Substitution: A methyl group at the C3 or C5 position causes a downfield shift of the substituted carbon and influences the chemical shifts of the other ring carbons. The effect is more pronounced on the adjacent carbons.
-
C4-Substitution: Substitution at the C4 position has a more localized effect, primarily influencing the chemical shift of the C4 carbon itself.
The observed chemical shift values are a result of a combination of inductive and resonance effects of the substituents, as well as steric interactions.[7][8][9] For a more detailed analysis and unambiguous assignment of signals, especially in complex molecules, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[10][11][12]
Visualizing the Workflow and Structures
To aid in the understanding of the characterization process and the molecular structures, the following diagrams are provided.
Caption: A streamlined workflow for the 13C NMR characterization of N-propyl substituted pyrazoles.
Caption: General structure of an N-propyl pyrazole with typical 13C NMR chemical shift ranges.
Conclusion
13C NMR spectroscopy is a powerful and essential technique for the structural characterization of N-propyl substituted pyrazoles. By understanding the influence of substituent effects on the chemical shifts of the pyrazole ring carbons and by following a robust experimental protocol, researchers can confidently elucidate the structures of these important compounds. This guide provides a foundational framework for the application of 13C NMR in this area, empowering scientists in their drug discovery and materials science endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for Halogenated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, halogenated pyrazoles represent a cornerstone of medicinal chemistry. Their unique structural motifs and pharmacological activities make them prized scaffolds in the synthesis of novel therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making the precise characterization of these compounds a critical step in the research and development pipeline. Mass spectrometry stands as a powerful analytical technique for this purpose, offering profound insights into the molecular weight, elemental composition, and structural integrity of these molecules.
This guide provides an in-depth, comparative analysis of the mass spectrometry data of halogenated pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind the observed fragmentation patterns and isotopic distributions, equipping you with the field-proven insights necessary to confidently interpret your own experimental data.
The Foundational Principles: Why Halogens Leave a Telltale Signature
The utility of mass spectrometry in the analysis of halogenated compounds stems from two key principles: the predictable nature of isotopic abundances and the specific fragmentation pathways induced by the presence of a halogen.
Isotopic Patterns: Nature's Barcode for Halogens
Unlike many other common elements in organic molecules, chlorine and bromine possess distinctive and highly abundant heavier isotopes. This gives rise to characteristic isotopic patterns in the mass spectrum, providing an immediate and reliable indication of their presence.[1][2][3]
-
Chlorine: Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[2] This results in a characteristic M+2 peak (a peak two mass-to-charge units higher than the molecular ion peak) with an intensity ratio of approximately 3:1.[1][4]
-
Bromine: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This produces an M+2 peak with an intensity ratio of roughly 1:1.[1][4]
The presence of multiple halogen atoms will result in more complex, but still predictable, isotopic patterns.[4][5]
Table 1: Isotopic Abundance of Common Halogens and Their Impact on Mass Spectra
| Halogen | Isotope | Natural Abundance (%) | Resulting Peak Pattern for a Single Halogen | Approximate Intensity Ratio |
| Chlorine | ³⁵Cl | 75.8 | M, M+2 | 3:1 |
| ³⁷Cl | 24.2 | |||
| Bromine | ⁷⁹Br | 50.7 | M, M+2 | 1:1 |
| ⁸¹Br | 49.3 |
This isotopic signature is a powerful diagnostic tool, often allowing for the confident identification of a halogenated compound even in a complex mixture.[6]
Deciphering the Fragments: A Comparative Look at Halogenated Pyrazole Mass Spectra
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[2][7] For halogenated pyrazoles, the fragmentation patterns are influenced by the pyrazole ring itself and the nature of the attached halogen.
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like many pyrazole derivatives.[8] In EI-MS, high-energy electrons bombard the sample molecules, causing the ejection of an electron to form a molecular ion (M⁺•).[9] This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged ions.[2][7]
Common Fragmentation Pathways for Halogenated Pyrazoles
The fragmentation of pyrazoles often involves cleavage of the N-N bond and loss of neutral molecules like HCN.[10][11] The presence of a halogen introduces additional fragmentation pathways.
-
Loss of the Halogen Radical: A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond to lose a halogen radical.[12] For halogenated pyrazoles, this results in a peak at [M-X]⁺, where X is the halogen. The relative ease of this cleavage depends on the C-X bond strength (C-I < C-Br < C-Cl < C-F).
-
Ring Cleavage and Rearrangements: The pyrazole ring can undergo complex fragmentation, often initiated by the cleavage of the weakest bonds. The presence of a halogen can influence which bonds are more likely to break.
The following diagram illustrates a generalized fragmentation pathway for a halogenated pyrazole under Electron Ionization.
Caption: Generalized fragmentation pathway for a halogenated pyrazole.
Comparative Analysis: Chloro- vs. Bromo-Pyrazoles
While both chloro- and bromo-pyrazoles will exhibit the general fragmentation patterns described above, there are subtle differences in their mass spectra that can aid in their differentiation beyond the isotopic pattern.
-
Molecular Ion Stability: The stability of the molecular ion can be influenced by the electronegativity and size of the halogen. Generally, the molecular ion peak for brominated compounds is more intense relative to the fragment peaks compared to their chlorinated analogs, reflecting the lower C-Br bond energy.
-
Relative Abundance of [M-X]⁺: The peak corresponding to the loss of the halogen radical ([M-X]⁺) is often more prominent for brominated pyrazoles than for chlorinated pyrazoles. This is a direct consequence of the weaker C-Br bond compared to the C-Cl bond.
Table 2: Comparative Mass Spectrometry Characteristics of Chloro- and Bromo-Pyrazoles
| Feature | Chloro-Pyrazole | Bromo-Pyrazole | Rationale |
| Isotopic Pattern | M, M+2 (3:1 ratio) | M, M+2 (1:1 ratio) | Natural isotopic abundances of Cl and Br.[1][4] |
| Molecular Ion Peak | Often less intense | Generally more intense | Weaker C-Br bond leads to less initial fragmentation. |
| [M-X]⁺ Peak Abundance | Present, may be less intense | Often a prominent peak | C-Br bond is weaker and more easily cleaved than the C-Cl bond. |
| Fragmentation Pattern | Dominated by pyrazole ring fragmentation | Ring fragmentation and C-Br cleavage are both significant | The C-X bond energy influences the competition between fragmentation pathways. |
Experimental Protocols: Best Practices for Reliable Data
The quality of your mass spectrometry data is intrinsically linked to the quality of your sample preparation and the chosen analytical method.
Sample Preparation: The Foundation of Good Data
For the analysis of small molecules like halogenated pyrazoles, sample cleanliness is paramount.[13] Contaminants can interfere with the ionization process, suppress the analyte signal, and introduce extraneous peaks into the mass spectrum.
Step-by-Step Sample Preparation for LC-MS Analysis:
-
Solubilization: Dissolve the pyrazole derivative in a suitable solvent such as methanol or acetonitrile.[8] The concentration should typically be in the range of 1 µg/mL to 1 mg/mL, depending on the sensitivity of the instrument.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.[8]
-
Dilution: If necessary, dilute the filtered sample to the final desired concentration for injection.
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile and thermally stable.[14][15]
Step-by-Step Sample Preparation for GC-MS Analysis:
-
Dissolution: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization (if necessary): For pyrazoles with polar functional groups that are not amenable to GC analysis, derivatization to increase volatility may be required.
-
Injection: Inject the sample into the GC-MS system.
The following diagram illustrates a typical workflow for the analysis of halogenated pyrazoles by LC-MS.
Caption: A typical workflow for LC-MS analysis of halogenated pyrazoles.
Method Selection: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends largely on the properties of the analyte.
-
GC-MS is well-suited for volatile and thermally stable halogenated pyrazoles. It often provides cleaner spectra with more extensive fragmentation, which can be valuable for structural elucidation.[15]
-
LC-MS , particularly with "softer" ionization techniques like Electrospray Ionization (ESI), is ideal for less volatile, more polar, or thermally labile pyrazole derivatives.[14][15] ESI typically results in less fragmentation and a more prominent molecular ion peak, which is advantageous for confirming the molecular weight.[8]
Conclusion
The interpretation of mass spectrometry data for halogenated pyrazoles is a nuanced process that relies on a solid understanding of fundamental principles and a keen eye for detail. By leveraging the characteristic isotopic patterns of halogens and carefully analyzing the fragmentation pathways, researchers can gain a wealth of structural information. The comparative insights provided in this guide, coupled with robust experimental protocols, will empower you to approach your mass spectrometry data with confidence, accelerating your research and development efforts in the exciting field of medicinal chemistry.
References
- 1. tutorchase.com [tutorchase.com]
- 2. compoundchem.com [compoundchem.com]
- 3. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 10. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. biocompare.com [biocompare.com]
- 14. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. organomation.com [organomation.com]
A Senior Application Scientist's Guide to Purity Assessment of Pyrazole Derivatives: A Comparative Analysis of Analytical Methodologies
Introduction: The Imperative of Purity in Pyrazole Chemistry
Pyrazole and its derivatives are cornerstones in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-cancer and antimicrobial compounds.[1][2] The efficacy and safety of these pharmaceuticals are inextricably linked to their purity. The presence of impurities—such as starting materials, by-products, intermediates, or degradation products—can significantly impact a drug's safety, efficacy, and stability.[3] Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint; they are a fundamental requirement for regulatory compliance and ensuring patient safety.
This guide provides an in-depth comparison of the principal analytical techniques used for the purity assessment of pyrazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as defined by the International Council for Harmonisation (ICH).[4]
The Regulatory Framework: Understanding the "Why" Behind Purity Analysis
Before delving into specific techniques, it is crucial to understand the regulatory landscape that dictates the required rigor of purity analysis. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and drug products, respectively.[4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission, often as low as 0.03% to 0.05%.[4]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[3]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[6]
These thresholds necessitate the use of highly sensitive, specific, and validated analytical methods capable of detecting and quantifying impurities at trace levels.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical method is contingent upon the physicochemical properties of the pyrazole derivative and its potential impurities, including volatility, polarity, chromophoric properties, and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most widely used technique for the purity assessment of pharmaceutical compounds, including pyrazole derivatives.[7][8] Its versatility in handling a wide range of polar and non-polar compounds makes it an indispensable tool.
Principle of Causality: RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times. This principle allows for the effective separation of the main pyrazole active pharmaceutical ingredient (API) from its often more polar or less polar impurities. The use of a Photodiode Array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.[8]
Strengths:
-
Versatility: Applicable to a wide range of pyrazole derivatives, regardless of volatility.
-
High Resolution: Capable of separating closely related structural isomers and impurities.
-
Quantitative Accuracy: Provides excellent precision and accuracy for impurity quantification.[9]
-
Established Methodology: Widely accepted by regulatory agencies with extensive validation guidelines.[8]
Limitations:
-
Requires that the analyte has a UV chromophore for detection with UV/PDA detectors.
-
Consumes significant volumes of organic solvents.
Experimental Protocol: Validated RP-HPLC-PDA Method for Purity of a Pyrazoline Derivative
This protocol is adapted from a validated method for a pyrazoline derivative and demonstrates a typical workflow.[7][10]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[7]
-
Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v).[7][10] The acidic modifier (TFA) ensures sharp peak shapes for basic pyrazole compounds.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 ± 2°C.[7]
-
Injection Volume: 5.0 µL.[7]
-
Detection Wavelength: 206 nm.[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrazole sample in methanol to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
-
System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <2.0. This validates that the system is performing adequately for the analysis.
-
-
Analysis and Data Reporting:
-
Inject the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the main component and any available reference standards. Impurity levels are typically reported as a percentage of the main peak area.
-
Gas Chromatography (GC): The Specialist for Volatiles and Regioisomers
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For pyrazole derivatives, its primary application is in the quantification of residual solvents (as per ICH Q3C guidelines) and the separation of challenging regioisomers that may be difficult to resolve by HPLC.[11][12]
Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. The sample is vaporized and carried through the column by an inert gas (mobile phase). Less volatile compounds or those with stronger interactions with the stationary phase elute later. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of separated components based on their mass fragmentation patterns.[11][13]
Strengths:
-
Exceptional Resolution: Unmatched separation power for volatile isomers.[11]
-
High Sensitivity: Especially when coupled with an MS detector.
-
Definitive Identification: GC-MS provides structural information for impurity identification.[13]
Limitations:
-
Limited to thermally stable and volatile compounds.
-
Derivatization may be required for polar pyrazoles, adding complexity to the sample preparation.[14][15]
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers
This protocol outlines a general approach for the separation of pyrazole isomers in an industrial mixture.[11]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C (must be optimized to ensure vaporization without degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 280°C. This gradient is crucial for separating compounds with different boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the pyrazole mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like dichloromethane.[11]
-
-
Analysis:
-
Inject the sample.
-
Identify isomers based on a combination of their retention times and unique mass spectral fragmentation patterns.
-
Capillary Electrophoresis (CE): A High-Efficiency Orthogonal Technique
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It serves as an excellent orthogonal method to HPLC, meaning it separates compounds by a different mechanism, providing a more comprehensive impurity profile.[16]
Principle of Causality: In an applied electric field, charged molecules migrate through a capillary at different velocities depending on their charge-to-size ratio.[17] This technique is particularly powerful for separating charged impurities and for the enantioselective separation of chiral pyrazole derivatives when a chiral selector is added to the buffer.[16]
Strengths:
-
High Efficiency: Generates very sharp peaks and high resolution.
-
Low Consumption: Uses minimal amounts of sample and reagents.[16]
-
Orthogonality to HPLC: Provides complementary separation information.
-
Chiral Separations: Excellent for assessing enantiomeric purity.[18]
Limitations:
-
Lower concentration sensitivity compared to HPLC-UV.
-
Can have lower reproducibility if not carefully controlled.
Spectroscopic Methods: For Definitive Structural Confirmation
While chromatographic techniques separate impurities, spectroscopic methods are essential for their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for unambiguous structure determination of both the API and any isolated impurities.[1][19] It provides detailed information about the chemical environment of each atom in the molecule.[20] Furthermore, Quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a specific reference standard of the analyte, by comparing the integral of an analyte signal to that of a certified internal standard.
-
Mass Spectrometry (MS): As a standalone technique or, more commonly, as a detector for LC and GC, MS provides crucial molecular weight information.[1][21] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of an impurity, which is a critical step in its identification.[1] The fragmentation patterns observed in MS/MS experiments offer further clues to the molecule's structure.[22]
Visualizing the Purity Assessment Workflow
A logical workflow ensures a comprehensive and efficient assessment of a pyrazole derivative's purity.
Caption: A typical workflow for the comprehensive purity assessment of a new pyrazole derivative.
Decision Matrix for Method Selection
Choosing the right analytical tool is critical for efficient and accurate analysis. The following diagram provides a logical decision-making framework.
Caption: Decision tree for selecting the primary analytical method for pyrazole analysis.
Quantitative Performance Comparison
The table below summarizes the typical performance characteristics of the primary analytical techniques discussed.
| Parameter | HPLC-UV | LC-MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999[9] | > 0.999[9] | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[9] | 99.0 - 101.0%[9] | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0%[9] | < 1.5%[9] | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL[9] | ~0.1-1 ng/mL[9] | ~1-10 ng/mL | ~50-500 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL[9] | ~0.5-5 ng/mL[9] | ~10-50 ng/mL | ~0.2-2 µg/mL |
| Selectivity/Specificity | Good to Excellent | Excellent | Excellent | Excellent (especially for chiral) |
| Typical Run Time | 5-20 minutes | 3-15 minutes | 10-30 minutes | 5-25 minutes |
| Best For | General purity, non-volatile impurities | Trace-level impurities, identification | Volatile impurities, regioisomers | Chiral purity, charged impurities |
Conclusion
The purity assessment of pyrazole derivatives is a multi-faceted task that requires a strategic combination of analytical techniques. While RP-HPLC remains the primary workhorse for routine purity and stability testing, it should not be used in isolation. Orthogonal methods like GC-MS and CE are critical for providing a more complete picture of a sample's purity profile, especially concerning volatile impurities, regioisomers, and enantiomeric purity. Spectroscopic techniques, namely NMR and MS, are indispensable for the definitive structural elucidation of unknown impurities, a crucial step for meeting regulatory identification and qualification requirements. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can design a robust, self-validating analytical strategy that ensures the quality, safety, and efficacy of pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ijcpa.in [ijcpa.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloropyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The functionalization of this privileged heterocycle, particularly at the C4-position, through palladium-catalyzed cross-coupling reactions is a pivotal strategy in the synthesis of novel drug candidates. The choice of the halogenated pyrazole precursor is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-bromopyrazoles versus 4-chloropyrazoles in key cross-coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic design.
The Halogen's Role: A Fundamental Look at Reactivity
The disparate reactivity between 4-bromo- and 4-chloropyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the difference in their carbon-halogen (C-X) bond strengths. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This seemingly subtle difference has profound implications for the kinetics of the catalytic cycle, particularly the often rate-determining oxidative addition step.
The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This is a direct consequence of the C-X bond dissociation energies. The weaker C-Br bond requires less energy to break, facilitating a faster oxidative addition of the palladium(0) catalyst and, consequently, a more facile overall reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
While the general trend of C-Br > C-Cl reactivity holds true for pyrazoles, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to achieve successful couplings even with the less reactive 4-chloropyrazoles. Below is a comparative analysis of the reactivity of 4-bromo- and 4-chloropyrazoles in four of the most widely used cross-coupling reactions in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of pyrazole functionalization, it is frequently employed to introduce aryl or heteroaryl moieties.
4-Bromopyrazoles are generally excellent substrates for Suzuki-Miyaura couplings, reacting under relatively mild conditions with a variety of boronic acids and esters.
4-Chloropyrazoles , on the other hand, are more challenging substrates due to the stronger C-Cl bond. Their successful coupling often necessitates the use of more specialized and highly active catalyst systems. Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step.
| Halogen | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Br | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 81 | Standard conditions effective for 2-Bromo-4-methylpyridine, adaptable for 4-bromopyrazoles.[1] |
| Br | XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | Good | General conditions for Suzuki coupling of 4-bromo-3,5-dinitropyrazole.[2] |
| Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 60-95 | A robust system for many heteroaryl chlorides.[3] |
| Cl | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | 55-90 | Effective for sterically hindered substrates.[3] |
Heck Coupling
The Heck reaction is a powerful tool for the arylation of alkenes. This reaction is instrumental in the synthesis of substituted styrenes and other vinylated heterocycles.
4-Bromopyrazoles are amenable to Heck coupling with a variety of alkenes under standard palladium catalysis.
4-Chloropyrazoles are significantly less reactive in Heck couplings. Achieving efficient coupling often requires higher temperatures, more active catalysts, and specialized ligands to overcome the inertness of the C-Cl bond.
| Halogen | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Br | Pd(OAc)₂ | Et₃N | DMF | 100 | Good | General conditions for Heck reaction of aryl bromides.[4] |
| Cl | Palladacycle | NaOAc | NMP | 140 | Good | High temperatures and specialized catalysts often required.[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to a wide range of alkynylated pyrazoles. These products are valuable intermediates for further synthetic transformations.
4-Bromopyrazoles readily participate in Sonogashira couplings under standard conditions, typically employing a palladium catalyst and a copper(I) co-catalyst.
4-Chloropyrazoles are challenging substrates for Sonogashira couplings. Their use often necessitates more forcing conditions and highly active catalyst systems. Copper-free conditions have also been developed to circumvent some of the issues associated with the traditional protocol.
| Halogen | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Br | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | Good | Standard Sonogashira conditions are effective.[5] |
| Br | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | up to 97% | Room-temperature, copper-free conditions for challenging aryl bromides.[6] |
| Cl | Pd(PPh₃)₄ | CuI | Et₃N | DMF | >100 | High temperatures are generally required. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse array of aminopyrazoles.
A direct comparative study on the Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles with piperidine demonstrated the superior reactivity of the 4-bromo derivative. Under optimized conditions, 4-bromo-1H-1-tritylpyrazole provided a significantly higher yield compared to its 4-chloro counterpart.[3][7]
| Halogen | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Br | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 90 | 60 |
| Cl | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 90 | Low |
Mechanistic Considerations: The "Why" Behind the Reactivity Difference
The observed differences in reactivity between 4-bromo- and 4-chloropyrazoles can be rationalized by examining the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The oxidative addition step is where the palladium(0) catalyst inserts into the carbon-halogen bond of the pyrazole. This step is typically the slowest and therefore rate-limiting step, especially for the more robust C-Cl bond. The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond results in a higher activation energy for this step, leading to a slower overall reaction rate.
To overcome this kinetic barrier with 4-chloropyrazoles, the catalyst system must be carefully chosen. The use of electron-rich and sterically bulky ligands is a key strategy. These ligands increase the electron density on the palladium center, which enhances its nucleophilicity and promotes the oxidative addition to the electron-deficient carbon of the C-Cl bond.
Caption: Effect of ligand choice on the rate of oxidative addition.
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for 4-bromo- and 4-chloropyrazole substrates.
General Protocol for Suzuki-Miyaura Coupling of a 4-Halopyrazole
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of a generic 4-halopyrazole with an arylboronic acid.
Materials:
-
4-Halopyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for 4-bromopyrazole, XPhos Pd G3 for 4-chloropyrazole) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halopyrazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a 4-Halopyrazole
This protocol is a general procedure for the amination of a 4-halopyrazole with a primary or secondary amine.
Materials:
-
4-Halopyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., tBuDavePhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the 4-halopyrazole and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between a 4-bromo- and a 4-chloropyrazole for cross-coupling reactions is a classic trade-off between reactivity and cost.
-
4-Bromopyrazoles are the more reactive and reliable substrates, often providing higher yields under milder conditions with a broader range of standard catalyst systems. For initial explorations and when reaction efficiency is paramount, 4-bromopyrazoles are the preferred choice.
-
4-Chloropyrazoles , while more economical and often more readily available, present a greater synthetic challenge. Their use necessitates careful optimization of reaction conditions, particularly the selection of highly active palladium catalysts with bulky, electron-rich ligands. However, for large-scale synthesis where cost is a major driver, the development of a robust process using a 4-chloropyrazole can be highly advantageous.
The continuous evolution of catalyst technology is steadily closing the reactivity gap between aryl bromides and chlorides. As a Senior Application Scientist, my recommendation is to consider the stage of your research and development. For early-stage discovery and library synthesis, the higher success rate with 4-bromopyrazoles may be more efficient. For later-stage process development and scale-up, the investment in optimizing a reaction with a 4-chloropyrazole can lead to significant cost savings.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The N-Alkylated Pyrazole Scaffold: A Compass for Navigating Structure-Activity Relationships in Drug Discovery
A Senior Application Scientist's Guide to Unlocking Therapeutic Potential
For researchers, medicinal chemists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, a privileged scaffold from which a multitude of therapeutic agents have been developed.[1][2][3] Its inherent synthetic tractability and diverse biological activities have rendered it a focal point in the quest for novel kinase inhibitors, antimicrobial agents, and modulators of G-protein coupled receptors (GPCRs).[4][5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-alkylated pyrazoles, offering a comparative analysis of their performance against various biological targets, supported by experimental data and detailed protocols. We will delve into the causal relationships behind experimental design, providing a framework for the rational design of next-generation therapeutic agents.
The Significance of N-Alkylation: Tuning Potency, Selectivity, and Physicochemical Properties
The strategic appendage of alkyl groups to the pyrazole nitrogen atom (N-alkylation) is a powerful tool in the medicinal chemist's arsenal. This seemingly simple modification can profoundly influence a molecule's pharmacological profile by:
-
Modulating Binding Affinity: The size, shape, and lipophilicity of the N-alkyl substituent can dictate the compound's fit within the target's binding pocket, directly impacting potency.
-
Enhancing Selectivity: Subtle changes in the N-alkyl group can exploit differences in the topographies of related binding sites, leading to improved selectivity for the desired target over off-targets.
-
Optimizing ADME Properties: N-alkylation can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties, such as solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy.[1]
This guide will dissect the nuanced effects of N-alkylation across three major therapeutic areas: kinase inhibition, antimicrobial activity, and GPCR modulation.
N-Alkylated Pyrazoles as Kinase Inhibitors: A Tale of Potency and Selectivity
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] N-alkylated pyrazoles have emerged as a prominent class of kinase inhibitors, with their SAR being extensively explored.[4][8]
Comparative Analysis of N-Alkyl Substituents on Kinase Inhibition
The nature of the N-alkyl group can dramatically influence the inhibitory potency and selectivity of pyrazole-based kinase inhibitors. Below is a comparative summary of key findings from the literature:
| N-Alkyl Substituent | Target Kinase(s) | Observed Activity (IC50) | Key SAR Insights | Reference(s) |
| Methyl | c-Jun N-terminal Kinase (JNK) | <10 µM | N-methylation was found to be more appropriate than N-acylation for CDK4 inhibition. | [4][9] |
| Ethyl | Haspin, CLK1 | Haspin: >1 µM, CLK1: >1 µM | Introduction of an ethyl group at the 4-position of the pyrazolo[3,4-g]isoquinoline scaffold was detrimental to Haspin inhibition. | [10] |
| Propyl/Butyl | c-Jun N-terminal Kinase (JNK) | Significant inhibitory activity | N-alkyl (propyl and butyl) bearing pyrazoloanthrone scaffolds provide promising therapeutic inhibitors for JNK. | [11] |
| Cyclobutyl | CDKs | Potent activity | Cyclobutyl was found to be more optimal for activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl. | [4] |
| Difluoroethyl | HPK1 | Potent in vivo activity | Addressed physicochemical and selectivity concerns of initial leads. | [12] |
| N-Pyridinyl | LRRK2 | 299 nM | Showed a low efflux rate and acceptable potency. | [4] |
Causality Behind Experimental Choices: The decision to explore a range of N-alkyl substituents is often driven by a hypothesis-led approach to drug design. For instance, the introduction of small alkyl groups like methyl or ethyl can probe for the presence of small hydrophobic pockets in the kinase ATP-binding site. Larger or cyclic alkyl groups, such as cyclobutyl, may be employed to enhance van der Waals interactions and improve potency, as seen with certain CDK inhibitors.[4] The incorporation of polar functionalities or heteroatoms within the alkyl chain, as exemplified by the N-pyridinyl derivatives, can be a strategy to improve physicochemical properties like solubility and reduce undesirable characteristics such as high efflux rates.[4] The use of fluorinated alkyl groups, like the difluoroethyl substituent in HPK1 inhibitors, is a common tactic to enhance metabolic stability and modulate lipophilicity.[12]
Experimental Protocols
General Procedure for N-Alkylation of Pyrazoles
This protocol describes a common method for the N-alkylation of pyrazoles under basic conditions.
Materials:
-
Pyrazole starting material
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a solution of the pyrazole (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to allow for the deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of N-alkylated pyrazoles against a target kinase.[10][13]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
N-alkylated pyrazole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
N-Alkylated Pyrazoles as Antimicrobial Agents: A Broad Spectrum of Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] N-alkylated pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][14][15]
Comparative Analysis of N-Alkyl Substituents on Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature of the N-alkyl substituent.
| N-Alkyl/Aryl Substituent | Target Organism(s) | Observed Activity (MIC in µg/mL) | Key SAR Insights | Reference(s) |
| Unsubstituted (N-H) | Staphylococcus aureus (MRSA) | Potent activity | The unsubstituted N-H on the pyrazoline ring showed greater activity against MRSA than N-acetyl or N-phenyl derivatives. | [16] |
| N-heterocyclic substituents | Staphylococcus aureus (MRSA) | 0.25–2.0 | Found to be better antibacterial agents in a series of pyrazole-derived oxazolidinones. | [5] |
| Straight chain or cycloalkyl | Fusarium graminearum | EC50 = 0.0530 µM (for a specific derivative) | A key structural moiety for antifungal activity. | [15] |
Causality Behind Experimental Choices: In the development of antimicrobial pyrazoles, the N-alkyl substituent is often varied to optimize the balance between potency and physicochemical properties that govern bacterial or fungal cell wall penetration. The observation that an unsubstituted N-H pyrazoline is more active against MRSA than its N-alkylated counterparts suggests that the hydrogen bond donating capability of the N-H group may be crucial for target interaction.[16] Conversely, the incorporation of N-heterocyclic substituents in other series highlights the potential for these groups to engage in additional interactions with the target or to improve properties such as solubility, which can be critical for antibacterial efficacy.[5] The exploration of various alkyl chains in antifungal pyrazoles points towards the importance of lipophilicity for traversing the fungal cell membrane.[15]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for quantifying the in vitro antimicrobial activity of a compound.[17][18]
Materials:
-
N-alkylated pyrazole test compounds
-
Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standardized inoculum of the test microorganism
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
N-Alkylated Pyrazoles as GPCR Modulators: An Emerging Frontier
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[19] While the SAR of N-alkylated pyrazoles as GPCR modulators is less extensively documented than for kinases, notable examples exist, particularly for cannabinoid and adenosine receptors.[13][20][21]
Comparative Analysis of N-Alkyl Substituents on GPCR Modulation
The N-substituent on the pyrazole ring plays a critical role in the affinity and selectivity of these compounds for GPCRs.
| N-Alkyl/Aryl Substituent | Target GPCR | Observed Activity | Key SAR Insights | Reference(s) |
| 2,4-Dichlorophenyl | Cannabinoid Receptor 1 (CB1) | Potent antagonist activity | A key structural requirement for potent and selective CB1 antagonism. | [13][22] |
| n-Pentyl, n-Hexyl | Cannabinoid Receptor 1 (CB1) | High affinity | These alkyl groups may interact with the same receptor residues as the 2,4-dichlorophenyl group. | |
| para-Methoxy-substituted phenyl | Adenosine A3 Receptor | Crucial for affinity and selectivity | The presence of a para-methoxy-substituted phenyl ring at the N2-position of the pyrazolo-triazolo-pyrimidine nucleus was important. | [20] |
Causality Behind Experimental Choices: The design of N-substituted pyrazoles for GPCRs often focuses on mimicking the interactions of endogenous ligands or exploiting specific features of the receptor's binding pocket. For CB1 antagonists, the bulky and lipophilic 2,4-dichlorophenyl group was identified as a key feature for high-affinity binding.[13][22] Subsequent exploration of long-chain alkyl groups like n-pentyl and n-hexyl was a logical step to probe the hydrophobic nature of this binding pocket. In the case of adenosine receptor antagonists, the introduction of a substituted phenyl ring at the N2-position was found to be critical for achieving selectivity for the A3 subtype, demonstrating how N-substitution can be used to fine-tune receptor subtype selectivity.[20]
Visualization of Key Concepts
Logical Workflow for SAR-Guided Drug Discovery
Caption: A logical workflow for SAR-guided drug discovery of N-alkylated pyrazoles.
Signaling Pathway Inhibition by a Pyrazole Kinase Inhibitor
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Evaluation of Novel Se-alkylated pyrazoles and Their Cyclized Analogs as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jbclinpharm.org [jbclinpharm.org]
comparative study of palladium catalysts for pyrazole functionalization
An Objective Comparison of Palladium Catalysts for Pyrazole Functionalization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemicals. The development of efficient methods to functionalize this heterocycle is therefore of paramount importance. Palladium-catalyzed C-H activation has emerged as a premier strategy, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] This guide provides a comparative analysis of leading palladium catalyst systems for pyrazole functionalization. We will examine the underlying mechanisms, compare performance based on experimental data, and provide detailed protocols to assist researchers in navigating the complexities of catalyst selection for achieving desired regioselectivity and efficiency.
Introduction: The Strategic Importance of Pyrazole Functionalization
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is prevalent in a multitude of biologically active compounds, including blockbuster drugs like the anti-inflammatory celecoxib and the anti-cancer agent sunitinib. The ability to precisely install various substituents onto the pyrazole core is critical for modulating pharmacological properties.
Traditionally, the synthesis of functionalized pyrazoles relied on the construction of the ring from pre-functionalized precursors or the use of classic cross-coupling reactions (e.g., Suzuki, Stille) on halogenated pyrazoles. While effective, these methods often involve multi-step syntheses and the generation of stoichiometric waste. Direct C-H functionalization, which forges new bonds directly from an existing C-H bond, represents a more elegant and sustainable paradigm.[1] Palladium catalysts have been the workhorses of this field, demonstrating remarkable versatility in forming new C-C and C-heteroatom bonds.[3]
The Core Challenge: Controlling Regioselectivity
The pyrazole ring presents three distinct C-H bonds available for functionalization: C3, C4, and C5. Their intrinsic electronic properties dictate their reactivity. The C5 proton is generally the most acidic and sterically accessible, making it the most common site for functionalization in simple N-substituted pyrazoles.[2][4] Conversely, the C4 position is the most nucleophilic, favoring electrophilic substitution.[2] The C3 position is typically the least reactive. Achieving selective functionalization at a specific site, particularly the less reactive C4 or C3 positions, is the central challenge that drives catalyst and strategy development.
Comparative Analysis of Palladium Catalyst Systems
The outcome of a pyrazole C-H functionalization reaction is dictated by a subtle interplay between the palladium catalyst, ligands, directing groups, and reaction conditions. Below, we compare several prominent catalytic approaches.
System 1: Direct C5-Arylation via Substrate Control
For many N-substituted pyrazoles, the inherent reactivity favors functionalization at the C5 position. Palladium(II) acetate, Pd(OAc)₂, is a common and effective catalyst precursor for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a stable, commercially available Pd(II) source that is readily reduced in situ to the active Pd(0) species or can directly engage in C-H activation from the Pd(II) state.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often crucial. They stabilize the palladium center, prevent catalyst decomposition, and promote the rate-limiting reductive elimination step to release the product.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to facilitate the deprotonation of the C-H bond during the C-H activation step, often via a Concerted Metalation-Deprotonation (CMD) mechanism.[5][6]
Comparative Performance Data for C5-Arylation
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Source |
| Pd(OAc)₂ (5 mol%) | P(Ad)₂Bu | Cs₂CO₃ | Toluene | 130 | 85 (mixture) | [4] |
| Pd(OAc)₂ (0.5 mol%) | None | KOAc | DMA | 150 | 91 | [7] |
| Pd(OAc)₂ (2 mol%) | PPh₃ | K₂CO₃ | DMA | 140 | 88 | [7] |
Insight: While ligandless systems can be effective and are economically attractive, they often require higher temperatures and catalyst loadings.[7] The use of specialized phosphine ligands can enable lower catalyst loadings and milder conditions, though at a higher cost.
System 2: N-Directed C-H Functionalization
To override the intrinsic reactivity and direct functionalization to other positions (typically the C-H bond of an N-aryl substituent), a directing group (DG) strategy is employed.[8] The pyrazole's own N2 atom can act as a directing group to functionalize an N-aryl ring at the ortho position.[9][10] More advanced strategies involve installing a temporary DG that can later be removed or modified.[11]
General Workflow for Directed C-H Functionalization
Caption: Workflow for directing group-assisted pyrazole functionalization.
Comparison of Common Directing Groups
| Directing Group | Targeted Position | Advantages | Disadvantages & Rationale |
| Pyrazole N2 | ortho-C-H of N-Aryl | No installation/removal needed | Limited to N-aryl substrates; pyrazole is a relatively weak DG.[12][13] |
| Picolinamide | C(sp³)–H of N-Alkyl | Robust, high reactivity | Requires extra synthetic steps for installation and removal.[14] |
| Nitro Group | C5 of Pyrazole Ring | Strong directing effect, versatile handle for further chemistry.[11] | Strong electron-withdrawing nature can deactivate the ring system.[11] |
System 3: Strategic Blocking for C4-Arylation
Accessing the C4 position has historically been difficult via direct arylation. A clever strategy involves temporarily blocking the more reactive C5 position with a group that can be easily removed later. The chloro group has been shown to be highly effective for this purpose.[4][15]
Protocol Rationale: By starting with a 5-chloropyrazole, the palladium catalyst is sterically and electronically discouraged from activating the C5-position. This forces the C-H activation to occur at the next most favorable site, the C4 position. The reaction proceeds with high regioselectivity, and the C5-chloro group can subsequently be removed via hydrogenolysis or other reductive methods to yield the desired 4-arylpyrazole. This approach provides access to a regioisomer that is otherwise inaccessible by direct C-H activation.[4][15]
Mechanistic Overview: The Catalytic Cycle
While multiple mechanistic pathways exist, the Concerted Metalation-Deprotonation (CMD) pathway is widely accepted for many Pd(II)-catalyzed C-H arylations.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
Self-Validating Protocol: The cycle is a self-validating system. The active Pd(II) catalyst is regenerated after each turnover. The formation of the product (Pz-Ar) and a byproduct (HX) confirms the progression of the cycle. Monitoring the consumption of starting materials (Pyrazole, Ar-X) and the formation of the product via techniques like LC-MS or GC-MS validates the reaction's success.
Detailed Experimental Protocol: Ligand-Free C4-Arylation of 1,3,5-Trimethylpyrazole
This protocol is adapted from literature procedures for the direct arylation of a fully substituted pyrazole, which selectively occurs at the C4 position.[7]
-
Reagent Preparation: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add 1,3,5-trimethylpyrazole (110 mg, 1.0 mmol, 1.0 equiv.), 1-bromo-4-cyanobenzene (218 mg, 1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), and potassium acetate (KOAc, 196 mg, 2.0 mmol, 2.0 equiv.).
-
Rationale: Using the aryl bromide in slight excess ensures complete consumption of the limiting pyrazole substrate. KOAc is a mild and inexpensive base suitable for this transformation.
-
-
Reaction Setup: Add 2 mL of N,N-dimethylacetamide (DMA) to the vial.
-
Rationale: DMA is a polar aprotic solvent that effectively dissolves the reagents and can withstand the high reaction temperatures required.
-
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 150 °C. Stir the mixture vigorously for 18 hours.
-
Rationale: High temperature is necessary to promote both C-H activation and the subsequent steps in the catalytic cycle, especially in a ligand-free system.
-
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: This standard aqueous work-up removes the inorganic base (KOAc) and the polar solvent (DMA).
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(4-cyanophenyl)-1,3,5-trimethylpyrazole.
Conclusion and Future Outlook
Palladium catalysis has fundamentally changed the logic of pyrazole synthesis, providing powerful tools for direct C-H functionalization. The choice of catalyst system is a strategic decision based on the desired regiochemical outcome.
-
For C5-functionalization , simple Pd(OAc)₂ systems, with or without phosphine ligands, are often sufficient.
-
For C4-functionalization , a C5-blocking group strategy is the most reliable method.[4][15]
-
For functionalizing N-substituents , a directing-group approach is necessary.[12]
The future of this field lies in the development of catalysts that can overcome current limitations. Key areas of active research include the development of methods for the elusive C3-functionalization, the design of enantioselective C-H activation catalysts to create chiral pyrazole-containing molecules, and the use of more sustainable and inexpensive base metal catalysts to replace palladium.[16]
References
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed multi-acetoxylation of 1,3-disubstituted 1H-pyrazole-5-carboxylates via direct C(sp2)H or C(sp3)H b… [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Biological Activity of 4-Bromo-1-propyl-1H-pyrazole Analogs
Introduction: The Pyrazole Scaffold in Drug Discovery
Anticancer Activity of 4-Bromo-1-propyl-1H-pyrazole Analogs: A Comparative Analysis
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] Derivatives have been shown to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis.[6][7] The introduction of a bromine atom at the C4-position and an alkyl group at the N1-position of the pyrazole ring can significantly influence the cytotoxic potential of these compounds.
Structure-Activity Relationship (SAR) Insights
Our analysis of the available literature on analogs of this compound reveals several key SAR trends:
-
Substitution at the 4-position: The bromo substituent at the C4-position is often utilized as a synthetic handle for further modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce aryl or other functional groups. The nature of the substituent at this position dramatically impacts anticancer activity. For instance, the introduction of aromatic rings can lead to compounds with potent inhibitory effects on various cancer cell lines.
-
N1-substitution: The N-propyl group contributes to the lipophilicity of the molecule, which can influence its membrane permeability and overall bioavailability. Variations in the N1-substituent, from simple alkyl chains to more complex aryl or heterocyclic moieties, have been shown to modulate anticancer potency.
-
Substitution at other positions (C3 and C5): The introduction of aryl groups at the C3 and C5 positions is a common strategy in the design of pyrazole-based anticancer agents. The electronic and steric properties of these substituents play a crucial role in the interaction with biological targets.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrazole analogs, highlighting the impact of different substitution patterns. It is important to note that a direct comparison is challenging due to variations in the tested cell lines and assay conditions across different studies.
| Compound/Analog | N1-Substituent | C4-Substituent | C3/C5-Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | Bromo | Phenyl (C3), Aryl (C5) | HCT116 (Colon) | 0.035 | [4] |
| Analog 2 | Phenyl | Bromo | Phenyl (C3), Aryl (C5) | UO31 (Renal) | 2.24 | [4] |
| Analog 3 | Phenyl | Bromo | Phenyl (C3), Aryl (C5) | HepG2 (Liver) | 0.028 | [4] |
| Analog 4 | Methyl | Carbonyl-N'-(3-bromophenyl)-thiourea | - | Various | Induces apoptosis | [7] |
| Analog 5 | Phenyl | Aryl | Phenyl (C3) | A549 (Lung) | Active | [8] |
| Analog 6 | Phenyl | Aryl | Phenyl (C3) | HepG2 (Liver) | Active | [8] |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth. Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity of this compound Analogs: A Comparative Analysis
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][10][11] The presence of the this compound scaffold can be a starting point for the design of novel antimicrobial compounds.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole analogs is highly dependent on their substitution patterns:
-
Halogenation: The presence of a bromine atom at the C4-position can enhance antimicrobial activity, potentially by increasing the lipophilicity of the compound and facilitating its penetration through microbial cell membranes.
-
N1-Alkyl Group: The N-propyl group also contributes to the lipophilicity. The length and nature of the N1-alkyl chain can be optimized to improve antimicrobial potency.
-
Other Substituents: The introduction of various functional groups at other positions of the pyrazole ring, such as nitro, amino, or heterocyclic moieties, can lead to compounds with broad-spectrum antimicrobial activity.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of representative pyrazole analogs against various microbial strains.
| Compound/Analog | N1-Substituent | C4-Substituent | Other Substituents | Microorganism | MIC (µg/mL) | Reference |
| Analog 7 | - | - | 5-hydroxy-3-methyl, 4-nitrophenylmethyl hydrazinecarboxamide | E. coli | 0.25 | [9] |
| Analog 8 | - | - | 5-hydroxy-3-methyl, 4-nitrophenylmethyl hydrazinecarboxamide | S. epidermidis | 0.25 | [9] |
| Analog 9 | - | - | 5-hydroxy-3-methyl | A. niger | 1 | [9] |
| Analog 10 | - | - | 5-hydroxy-3-methyl | M. audouinii | 0.5 | [9] |
| Analog 11 | Carbothiohydrazide | - | 4-(2-(p-tolyl)hydrazineylidene) | S. aureus | 62.5-125 | [10] |
| Analog 12 | Carbothiohydrazide | - | 4-(2-(p-tolyl)hydrazineylidene) | A. niger | 2.9-7.8 | [10] |
Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the 96-well plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).
-
Incubate the plate at 35-37°C for 16-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-1-propyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-1-propyl-1H-pyrazole is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structure allows for diverse functionalization, making the choice of synthetic route a critical decision that impacts yield, purity, scalability, and cost.
This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection. We will dissect each pathway, explaining the causality behind experimental choices and providing self-validating protocols for reproducible success.
Route 1: Direct Electrophilic Bromination of 1-propyl-1H-pyrazole
This is the most straightforward and atom-economical approach, beginning with the commercially available or easily synthesized 1-propyl-1H-pyrazole. The core of this strategy is an electrophilic aromatic substitution reaction.
Chemical Rationale & Mechanistic Insight
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regioselectivity of the bromination is directed to the C4 position. This is because the Wheland intermediate (the resonance-stabilized carbocation formed during the reaction) is more stable when the bromine atom adds to the C4 position, as this avoids placing a positive charge on the nitrogen atom adjacent to the N-propyl group.[1][2] Common brominating agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are effective for this transformation.[3][4] NBS is often preferred for its solid form, which is easier and safer to handle than liquid bromine.[4]
Caption: Workflow for Direct Bromination.
Experimental Protocol
This protocol is a representative procedure for the bromination using N-Bromosuccinimide.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-propyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or chloroform.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize the formation of potential side products.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.[5] The slow addition maintains control over the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Performance Metrics
| Parameter | Route 1: Direct Bromination |
| Typical Yield | 75-90% |
| Purity (Post-Chromatography) | >98% |
| Key Reagents | 1-propyl-1H-pyrazole, NBS (or Br₂) |
| Scalability | Good; exotherm requires careful management on a large scale. |
| Safety & Handling | NBS is a safer alternative to liquid bromine. Standard PPE required. |
| Atom Economy | High |
Route 2: "One-Pot" Cyclocondensation and Bromination
This elegant approach builds the brominated pyrazole ring in a single pot from acyclic precursors. It follows the principles of the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine.[6][7][8]
Chemical Rationale & Mechanistic Insight
This route begins with the condensation of a 1,3-dicarbonyl compound (like acetylacetone) with propylhydrazine to form a pyrazole intermediate.[9] Concurrently or sequentially in the same pot, a brominating agent is introduced. This method is highly efficient as it avoids the isolation of the intermediate pyrazole.[10][11] The use of a catalyst, such as silica-supported sulfuric acid, can accelerate the condensation step, especially under solvent-free conditions.[10][11]
Caption: Workflow for "One-Pot" Synthesis.
Experimental Protocol
This protocol describes a one-pot synthesis using N-bromosaccharin, a highly reactive brominating agent.[10]
-
Reaction Setup: To a mixture of a 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1.0 eq.) and propylhydrazine (1.0 eq.), add a catalytic amount of silica-supported sulfuric acid.
-
Condensation: Grind the mixture at room temperature for the time specified in the literature, or until TLC analysis indicates the formation of the intermediate pyrazole.
-
Bromination: Add N-bromosaccharin (1.0 eq.) to the mixture and continue to grind or stir thoroughly at room temperature.[10]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), add water and extract the product with an appropriate organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. Purification is typically achieved via column chromatography.
Performance Metrics
| Parameter | Route 2: "One-Pot" Synthesis |
| Typical Yield | 65-85% |
| Purity (Post-Chromatography) | >97% |
| Key Reagents | 1,3-Dicarbonyl, Propylhydrazine, N-Bromosaccharin/NBS |
| Scalability | Moderate; grinding on a large scale can be challenging. |
| Safety & Handling | Avoids handling of potentially unstable intermediates. |
| Atom Economy | Moderate |
Comparative Analysis and Recommendations
| Feature | Route 1: Direct Bromination | Route 2: "One-Pot" Synthesis |
| Starting Material Availability | Requires 1-propyl-1H-pyrazole, which may need to be synthesized separately. | Utilizes simpler, more fundamental building blocks. |
| Process Simplicity | Two distinct steps (synthesis of precursor, then bromination). | One-pot procedure reduces handling and purification steps. |
| Yield & Purity | Generally higher yields and excellent purity. | Slightly lower yields but still very good purity. |
| Scalability | More straightforward to scale, with established methods for heat management. | May require process optimization for large-scale synthesis. |
| Cost-Effectiveness | Can be more cost-effective if the starting pyrazole is inexpensive. | Potentially more economical due to cheaper starting materials and fewer steps. |
Recommendations:
-
For Lab-Scale and High Purity Requirements: Route 1 (Direct Bromination) is often the preferred method. It is a well-understood, high-yielding reaction that consistently produces a very pure product after standard purification. Its predictability makes it ideal for research and discovery settings.
-
For Process Efficiency and Cost-Sensitive Applications: Route 2 ("One-Pot" Synthesis) presents a compelling alternative. By telescoping multiple steps into a single operation, it saves time, reduces solvent waste, and can be more cost-effective, especially if the starting 1,3-dicarbonyls are readily available. This route is particularly attractive for process development and scale-up campaigns where efficiency is a key driver.
Ultimately, the choice of synthetic route will depend on the specific needs of your project, including scale, purity requirements, available starting materials, and cost considerations. Both routes are robust and validated methods for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-propyl-1H-pyrazole
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromo-1-propyl-1H-pyrazole, a halogenated heterocyclic compound. Our focus is not just on the "how," but the critical "why" that informs each step, ensuring a self-validating system of safety and compliance within your laboratory.
Foundational Step: Hazard Identification and Risk Assessment
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 141302-33-2) is classified as an irritant and requires careful handling to avoid exposure.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment.
Table 1: GHS Hazard Profile for this compound
| Category | Information | Source(s) |
| Pictogram | GHS07: Exclamation Mark | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
This hazard profile dictates the necessity for stringent engineering controls (i.e., chemical fume hood) and personal protective equipment (PPE) at all stages of handling, from initial use to final waste containerization.
The Principle of Segregation: A Non-Negotiable Protocol
The single most critical step in chemical waste management is proper segregation at the point of generation. Halogenated organic compounds, such as this compound, must never be mixed with non-halogenated organic waste.[5][6]
Causality: The reasoning is twofold:
-
Regulatory Compliance: Waste streams are regulated differently. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets specific treatment standards for different categories of hazardous waste.[7][8] Mixing waste streams can create a "mixed waste" that is more complex and costly to dispose of, and may violate regulatory requirements.
-
Disposal Methods: Halogenated waste is typically disposed of via high-temperature incineration. The presence of bromine requires specialized scrubbers in the incinerator's exhaust system to neutralize the resulting hydrogen bromide (HBr) gas, a corrosive and toxic byproduct.[9] Non-halogenated solvents can often be recycled or used as fuel, options that are not viable for halogenated waste.
The following diagram illustrates the initial decision-making process for waste generated from procedures involving this compound.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Procedures
Adherence to a standardized, step-by-step protocol is essential for ensuring safety and compliance. These procedures should be incorporated into the standard operating procedure (SOP) for any experiment utilizing this reagent.
-
Initial Rinse: Perform all rinsing procedures inside a certified chemical fume hood.[5] Rinse the contaminated glassware or apparatus with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Collect Rinsate: This initial rinsate is now considered hazardous halogenated waste. It must be collected and transferred into the designated "Liquid Halogenated Organic Waste" container.[5]
-
Secondary Wash: Proceed with a standard laboratory washing procedure (e.g., soap and water) only after the initial decontamination rinse has been completed and collected as waste.
-
Select Appropriate Containers: Use only waste containers provided by your institution's Environmental Health and Safety (EHS) department or those that are certified as chemically compatible and in good condition with a secure, sealing cap.[10]
-
Labeling: This step is critical for regulatory compliance and safety. The waste container must be labeled clearly before any waste is added.[10] The label must include:
-
The words "Hazardous Waste ".[5]
-
The full, unabbreviated chemical name of all contents: "this compound" and any solvents used.
-
An approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Halogenated").
-
-
Container Management:
-
Keep waste containers closed at all times except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store waste containers in a designated, secondary containment area away from heat, sparks, or strong oxidizing agents.[9]
-
Do not overfill containers. Leave at least 10% of the container volume as headspace to allow for expansion.
-
-
Contact EHS: Once the waste container is ready for disposal, follow your institution's specific procedures for requesting a waste pickup from the EHS office or equivalent authority.
-
Documentation: Complete any required waste manifests or tracking forms. This "cradle-to-grave" tracking is a key component of the RCRA regulations.[7][11]
Emergency Procedures: Spill Management
In the event of a spill, a rapid and correct response is critical to mitigate exposure and environmental contamination.
Caption: Emergency Spill Response Decision Logic.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[1][9] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
By integrating these scientifically-grounded procedures into your laboratory's daily operations, you not only ensure regulatory compliance but also foster a culture of safety and responsibility. The trust placed in us as scientific professionals is built upon this foundation of meticulous care in every aspect of our work.
References
- 1. aksci.com [aksci.com]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. uakron.edu [uakron.edu]
- 7. youtube.com [youtube.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
